Bexagliflozin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCRKOKVYTVOLU-SJSRKZJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118567-05-7 | |
| Record name | Bexagliflozin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bexagliflozin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BEXAGLIFLOZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bexagliflozin's Mechanism of Action in Renal Proximal Tubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bexagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys. By specifically targeting SGLT2 in the proximal renal tubules, this compound effectively reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes this compound an important therapeutic agent for the management of type 2 diabetes mellitus. This guide provides an in-depth examination of the molecular and cellular mechanisms of this compound, detailed pharmacological data, experimental protocols for its characterization, and visualizations of the key pathways and processes involved.
The Role of SGLT2 in Renal Glucose Reabsorption
In a healthy individual, the kidneys filter approximately 180 grams of glucose from the blood each day. Nearly all of this filtered glucose is reabsorbed back into circulation to conserve energy. This reabsorption predominantly occurs in the proximal convoluted tubule of the nephron.
The sodium-glucose cotransporters (SGLTs) are a family of proteins that facilitate the transport of glucose across cell membranes. In the proximal tubules, two key SGLT isoforms are involved:
-
SGLT2: Located in the early S1 segment of the proximal tubule, SGLT2 is a high-capacity, low-affinity transporter responsible for the reabsorption of approximately 90% of the filtered glucose.
-
SGLT1: Found in the later S3 segment of the proximal tubule, SGLT1 is a low-capacity, high-affinity transporter that reabsorbs the remaining 10% of filtered glucose.
The process of glucose reabsorption is initiated by the active transport of sodium out of the proximal tubule epithelial cells by the Na+/K+-ATPase pump on the basolateral membrane. This creates a sodium gradient that drives the inward movement of sodium and glucose from the tubular lumen via SGLT2. The reabsorbed glucose then exits the cell into the bloodstream via the GLUT2 transporter on the basolateral membrane.
Core Mechanism of Action of this compound
This compound exerts its therapeutic effect by competitively and selectively inhibiting SGLT2 in the proximal renal tubules. By binding to the SGLT2 protein, this compound blocks the reabsorption of glucose from the glomerular filtrate. This leads to an increase in the concentration of glucose in the tubular fluid, exceeding the reabsorptive capacity of the downstream SGLT1 transporters. Consequently, the excess glucose is excreted in the urine (glucosuria), resulting in a net loss of calories and a reduction in plasma glucose levels. This mechanism is independent of insulin secretion or action.
Caption: SGLT2 inhibition by this compound in the renal proximal tubule.
Pharmacological Profile of this compound
This compound is characterized by its high potency and selectivity for SGLT2 over SGLT1. This selectivity is crucial as inhibition of SGLT1 in the intestine can lead to gastrointestinal side effects.
Quantitative Data
The inhibitory activity of this compound and other SGLT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | 2 | 5600 | 2800-fold |
| Canagliflozin | ~4.2 | ~660 | ~157-fold |
| Dapagliflozin | ~1.1 | ~1400 | ~1273-fold |
| Empagliflozin | ~3.1 | ~8300 | ~2677-fold |
| Ertugliflozin | ~0.877 | ~1960 | >2000-fold |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols for Characterization
The inhibitory activity and selectivity of SGLT2 inhibitors like this compound are determined using in vitro cell-based assays. Below are representative protocols for two common methods.
Fluorescent Glucose Uptake Assay
This assay utilizes a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake in cells expressing SGLT2.
Objective: To determine the IC50 of a test compound for SGLT2.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human SGLT2 (hSGLT2).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Krebs-Ringer-Henseleit (KRH) buffer.
-
2-NBDG.
-
Test compound (e.g., this compound) and control inhibitor (e.g., phlorizin).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Methodology:
-
Cell Culture: Culture HEK293-hSGLT2 cells in a 96-well plate until confluent.
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in KRH buffer.
-
Assay Procedure: a. Wash cells with pre-warmed KRH buffer. b. Add the test compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. c. Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM. d. Incubate for 30-60 minutes at 37°C. e. Terminate uptake by washing cells with ice-cold KRH buffer. f. Lyse the cells and measure fluorescence (excitation ~485 nm, emission ~535 nm).
-
**Data
Unveiling the Molecular and Cellular Interactions of Bexagliflozin with SGLT2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexagliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves the targeted inhibition of SGLT2 in the proximal renal tubules, leading to a reduction in renal glucose reabsorption and a subsequent increase in urinary glucose excretion.[1][3] This comprehensive technical guide delves into the molecular and cellular effects of this compound on SGLT2, providing an in-depth analysis of its binding kinetics, cellular activity, and impact on key signaling pathways.
Molecular Interaction with SGLT2
This compound exhibits a high affinity and selectivity for SGLT2. The primary interaction occurs at the glucose binding site of the transporter, where the glycone moiety of this compound binds after the initial binding of a sodium ion. This competitive inhibition effectively blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream.[4]
Quantitative Data on this compound's Interaction with SGLT2
The following table summarizes the key quantitative parameters defining the interaction of this compound and other SGLT2 inhibitors with SGLT1 and SGLT2. While specific binding kinetic data (Kd, Kon, Koff) for this compound are not publicly available, the provided IC50 values highlight its high potency and selectivity.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (µM) | Selectivity (SGLT1/SGLT2) |
| This compound | 2 | 5.6 | >2800-fold |
Data compiled from publicly available sources.
Cellular Effects of this compound
The inhibition of SGLT2 by this compound at the cellular level leads to a cascade of events that contribute to its therapeutic effects. The primary cellular effect is the reduction of glucose uptake in renal proximal tubule cells.
Experimental Protocol: In Vitro SGLT2 Inhibition Assay (2-NBDG Glucose Uptake)
This protocol describes a common method to assess the inhibitory activity of compounds like this compound on SGLT2-mediated glucose uptake in a human kidney proximal tubule cell line (HK-2).
1. Cell Culture and Seeding:
-
Culture HK-2 cells in Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seed HK-2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and grow to confluence (approximately 24-48 hours).
2. Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in Krebs-Ringer-HEPES (KRH) buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
3. Glucose Uptake Assay:
-
Wash the confluent cell monolayer twice with pre-warmed KRH buffer.
-
Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO) to each well.
-
Include control wells:
-
Total Uptake: Vehicle only.
-
Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) to outcompete the fluorescent glucose analog, or incubate cells in sodium-free KRH buffer.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate glucose uptake by adding 10 µL of 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) solution to each well for a final concentration of 100-200 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 50 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 10 minutes at room temperature with gentle shaking.
4. Data Acquisition and Analysis:
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
-
Calculate the SGLT2-specific uptake by subtracting the non-specific uptake fluorescence from the total uptake fluorescence.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Experimental Protocol: Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound to SGLT2. A specific radiolabeled ligand for SGLT2 would be required.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing SGLT2 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable SGLT2 radioligand, and varying concentrations of this compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
3. Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
References
Pharmacokinetics and pharmacodynamics of Bexagliflozin in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys. By targeting SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it an effective therapeutic agent for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, offering valuable insights for researchers and drug development professionals. The information presented herein is based on rigorous preclinical studies in various animal models, which have been instrumental in elucidating the drug's profile before its transition to clinical trials.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic properties of this compound have been characterized in several preclinical species, primarily in rats and cynomolgus monkeys, to understand its absorption, distribution, metabolism, and excretion profile. These studies are crucial for predicting the drug's behavior in humans.
Pharmacokinetic Parameters in Preclinical Models
Quantitative analysis of this compound's pharmacokinetics reveals its absorption and disposition characteristics. The following tables summarize the key pharmacokinetic parameters observed in rats and monkeys after oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Value (at 6.7 mg/kg oral dose) |
| AUC₀₋∞ (ng·h/mL) | 21885 ± 3623 |
| Metabolite EGT0001301 AUC Ratio | 0.0236 |
| Metabolite EGT0001494 AUC Ratio | 0.0236 |
AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as mean ± standard deviation.[1]
Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Details |
| Dose Administered | 3 mg/kg (oral) |
| Blood Sampling Times | Pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose |
| Metabolite Profiling Dose | 60 mg/kg (oral) |
| Major Metabolites (as % of Parent AUC) | EGT0001301, EGT0001494, EGT0001663, EGT0002147, EGT0002148, EGT0002149 |
Specific Cmax, Tmax, and AUC values for this compound in monkeys were not detailed in the reviewed literature, but the study design provides a framework for such investigations.[1]
Metabolism
Metabolism studies have shown that this compound is metabolized through oxidation and glucuronidation.[2] In preclinical models, the metabolic pathways differ slightly between species. In rats, metabolism is predominantly through oxidation, while in monkeys, as in humans, glucuronidation is the major pathway.[2] The primary enzymes involved in human metabolism are CYP3A4 and UGT1A9.[2]
The metabolic profile in cynomolgus monkeys closely resembles that in humans, making them a suitable non-rodent species for preclinical safety and toxicology studies.[2] The major circulating metabolite in humans is the 3'-O-glucuronide.[2]
Excretion
Following oral administration of radiolabeled this compound in preclinical models, the primary route of excretion is through the feces.[2] In humans, approximately 51.1% of the administered dose is recovered in the feces, predominantly as the unchanged parent drug, and 40.5% is found in the urine, mainly as the 3'-O-glucuronide metabolite.[2]
Experimental Protocols: Pharmacokinetics
Detailed methodologies are essential for the replication and validation of preclinical findings. The following protocols are based on the methods described in the key metabolism and disposition studies of this compound.[1]
Animal Models and Dosing
-
Rat Studies: Male Sprague-Dawley rats were administered a single oral dose of this compound. For focused analyte detection, a dose of 6.7 mg/kg was used.[1] For radiolabeled studies, [¹⁴C]-bexagliflozin was administered at a target dose of 3 mg/kg.[1] The drug was delivered by oral gavage.[1]
-
Monkey Studies: Male non-naïve cynomolgus monkeys received a single oral dose of [¹⁴C]-bexagliflozin at a target level of 3 mg/kg.[1] For more detailed metabolite profiling, a higher dose of 60 mg/kg was administered.[1]
Sample Collection
-
Blood/Plasma: In rats, serial blood samples were collected from the tail vein at specified time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[3] In monkeys, whole blood specimens were collected at similar time intervals.[1] Plasma was separated by centrifugation.[3]
-
Urine and Feces: For excretion studies, animals were housed in metabolic cages to allow for the separate collection of urine and feces for up to 168 hours post-dose.[1]
Bioanalytical Methods
-
Sample Preparation: Plasma samples were typically deproteinized using acetonitrile to precipitate proteins.[3] Urine and fecal homogenates were also subjected to extraction procedures to isolate the drug and its metabolites.[3]
-
Quantification: The concentrations of this compound and its metabolites in the biological matrices were determined using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.[1] For radiolabeled studies, liquid scintillation counting was used to measure total radioactivity.[3]
In Vitro Metabolism
-
Human Liver Microsomes: To identify the enzymes responsible for this compound's metabolism, in vitro studies were conducted using human liver microsomes. This compound was incubated with the microsomes in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism and UDPGA for glucuronidation).[3] The reaction products were then analyzed by HPLC-MS/MS.[3]
Pharmacodynamics: Mechanism of Action and Effects
The primary pharmacodynamic effect of this compound is the inhibition of SGLT2 in the proximal renal tubules. This action reduces the reabsorption of filtered glucose, leading to a dose-dependent increase in urinary glucose excretion.
Primary Pharmacodynamic Effect: Urinary Glucose Excretion
Table 3: Expected Dose-Dependent Effect of this compound on Urinary Glucose Excretion in Preclinical Models
| Dose of this compound | Expected Urinary Glucose Excretion |
| Low Dose | Moderate Increase |
| Medium Dose | Substantial Increase |
| High Dose | Near-Maximal Increase |
This table represents the expected trend based on the known mechanism of action of SGLT2 inhibitors.
Experimental Protocols: Pharmacodynamics
In Vivo Assessment of Urinary Glucose Excretion
The following is a generalized protocol for measuring urinary glucose excretion in preclinical models, which is a standard method for evaluating the pharmacodynamic effect of SGLT2 inhibitors.
-
Animal Acclimation and Baseline Collection: Animals (e.g., rats) are housed in individual metabolic cages for a period of acclimation. During this time, baseline 24-hour urine samples are collected to determine the normal level of glucose excretion.
-
Drug Administration: this compound is administered orally at various dose levels to different groups of animals. A vehicle control group receives the formulation without the active drug.
-
Urine Collection: Following drug administration, urine is collected over a specified period, typically 24 hours. The total volume of urine is recorded for each animal.
-
Glucose Measurement: The concentration of glucose in the collected urine samples is measured using a validated analytical method, such as a glucose oxidase assay or HPLC.
-
Data Analysis: The total amount of glucose excreted in the urine over the collection period is calculated by multiplying the urine volume by the glucose concentration. The results are then compared between the different dose groups and the vehicle control group to determine the dose-response relationship.
Signaling Pathways
The therapeutic effects of this compound extend beyond its direct impact on glucose reabsorption. Preclinical evidence suggests that SGLT2 inhibition can modulate various downstream signaling pathways, contributing to its anti-inflammatory and antioxidant properties.
Mechanism of SGLT2 Inhibition
The primary action of this compound occurs at the apical membrane of the proximal tubule cells in the kidney. By competitively binding to the SGLT2 transporter, it prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream.
Downstream Anti-inflammatory and Antioxidant Pathways
SGLT2 inhibition has been shown to have pleiotropic effects that are not solely dependent on its glucose-lowering action. These include the modulation of inflammatory and oxidative stress pathways.
Conclusion
The preclinical data for this compound demonstrate a favorable pharmacokinetic and pharmacodynamic profile. Its primary mechanism of action, the inhibition of SGLT2, leads to effective urinary glucose excretion. The metabolic profile in cynomolgus monkeys is comparable to that in humans, supporting its use in preclinical safety assessments. Furthermore, emerging evidence on the modulation of downstream signaling pathways suggests potential for broader therapeutic benefits beyond glycemic control. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the core preclinical attributes of this compound and to inform further investigation and clinical application.
References
The Genesis of a Novel SGLT2 Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of Bexagliflozin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bexagliflozin, an orally administered selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth exploration of the discovery and chemical synthesis of this compound, intended for professionals in the fields of pharmaceutical research and development. The document elucidates the mechanism of action, key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of critical pathways and workflows.
Discovery and Rationale
The development of this compound is rooted in the established therapeutic strategy of targeting SGLT2. SGLT2 is a high-capacity, low-affinity transporter located in the proximal renal tubules, responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[2]
This compound is a C-aryl glucoside, a structural class of compounds designed for improved metabolic stability compared to the naturally occurring O-glucosides like phlorizin. The C-glycosidic bond in this compound is resistant to enzymatic cleavage, ensuring greater bioavailability and a longer duration of action. The discovery process focused on optimizing the aryl aglycone moiety to achieve high potency and selectivity for SGLT2 over the closely related SGLT1, which is predominantly found in the gastrointestinal tract and plays a crucial role in glucose absorption.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[3] This mechanism is independent of insulin secretion or sensitivity, making it an effective treatment option for patients with T2DM at various stages of the disease.
Quantitative Data
Table 1: In Vitro Inhibitory Activity and Selectivity
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (µM) | Selectivity (SGLT1/SGLT2) |
| This compound | 2 | 5.6 | ~2800-fold |
Data sourced from publicly available information.[4][5]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Human | 20 mg | 134 | 2-4 | 1162 |
| Rat | 3 mg/kg | - | - | - |
| Monkey | - | - | - | - |
Human pharmacokinetic data is for a fasted state.[6] Preclinical data is less consistently reported in the public domain.
Table 3: Clinical Efficacy of this compound (20 mg/day) in Phase 3 Trials
| Parameter | Placebo-Corrected Change | Study Duration |
| HbA1c Reduction | -0.48% to -0.79% | 24 weeks |
| Systolic Blood Pressure | -3.0 mmHg | 24 weeks |
| Body Weight | -2.7 kg | 48 weeks |
Data compiled from various Phase 3 clinical trial reports.[7][8][9]
Chemical Synthesis
The chemical synthesis of this compound is a multi-step process that involves the construction of the C-aryl glucoside core. A key challenge in the synthesis of SGLT2 inhibitors is the stereoselective formation of the β-C-glycosidic bond. The following is a representative synthetic scheme based on published literature, particularly the work described in Tetrahedron Letters 57 (2016) 4684–4687.[10][11][12]
Experimental Protocol for Chemical Synthesis
The following protocol is a composite representation based on established synthetic routes for C-aryl glucosides and specific details reported for this compound synthesis.[10][11][12]
Step 1: Preparation of Per-silylated Gluconolactone To a solution of D-gluconolactone in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add an excess of a silylating agent (e.g., trimethylsilyl chloride) and a base (e.g., triethylamine or imidazole). The reaction is typically stirred at room temperature until complete conversion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction mixture is then worked up by quenching with a mild acid, followed by extraction and purification to yield the per-silylated gluconolactone.
Step 2: Synthesis of the Aryl Grignard or Aryllithium Reagent The required substituted aryl bromide is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C for lithium-halogen exchange or 0 °C to room temperature for Grignard formation). A solution of n-butyllithium or magnesium turnings is added, and the mixture is stirred until the formation of the organometallic reagent is complete.
Step 3: C-Glycosylation The per-silylated gluconolactone, dissolved in an anhydrous solvent, is cooled to -78 °C. The freshly prepared aryl organometallic reagent is then added dropwise. The reaction is stirred at low temperature for a specified period before being quenched with a proton source (e.g., saturated aqueous ammonium chloride). The resulting hemiketal intermediate is typically not isolated but carried forward to the next step.
Step 4: Stereoselective Reduction The crude hemiketal intermediate is dissolved in a suitable solvent system (e.g., a mixture of acetonitrile and dichloromethane) and cooled to a low temperature (e.g., -15 °C to -10 °C). A reducing agent, such as triethylsilane (Et3SiH), and a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), are added.[11] The reaction is carefully monitored for the stereoselective reduction of the anomeric hydroxyl group to yield the desired β-anomer.
Step 5: Deprotection The protected C-aryl β-D-glucoside is dissolved in a suitable solvent (e.g., methanol), and a deprotecting agent is added. For silyl protecting groups, a fluoride source such as tetrabutylammonium fluoride (TBAF) or an acidic workup can be employed. The reaction is stirred until all protecting groups are removed. The final product, this compound, is then purified by crystallization or chromatography.
In Vitro SGLT2 Inhibition Assay
The inhibitory activity of this compound against SGLT2 is typically determined using a cell-based glucose uptake assay. A common method involves the use of a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in a cell line that endogenously or recombinantly expresses human SGLT2.[2][13][14][15]
Experimental Protocol for SGLT2 Inhibition Assay
1. Cell Culture: Human kidney proximal tubule cells (e.g., HK-2) that endogenously express SGLT2 are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluency.
-
On the day of the assay, the cell monolayers are washed with a sodium-containing buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
Cells are then pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.
-
A fluorescent glucose analog, 2-NBDG, is added to each well, and the plate is incubated for an additional period (e.g., 30-60 minutes) to allow for glucose uptake.
-
The uptake is terminated by washing the cells with a cold, sodium-free buffer to remove extracellular 2-NBDG.
-
The cells are lysed, and the intracellular fluorescence is measured using a fluorescence plate reader.
3. Data Analysis: The fluorescence intensity is proportional to the amount of glucose taken up by the cells. The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of glucose uptake, is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective SGLT2 inhibitor that has demonstrated significant efficacy in improving glycemic control in adults with type 2 diabetes. Its discovery was the result of a rational drug design approach aimed at creating a metabolically stable C-aryl glucoside with high affinity for SGLT2. The chemical synthesis of this compound, while challenging, has been optimized to allow for the stereoselective formation of the key β-C-glycosidic bond. The in vitro and clinical data presented in this guide underscore the therapeutic potential of this compound as a valuable addition to the armamentarium of antidiabetic agents. This technical overview provides a foundational understanding for researchers and drug development professionals working on SGLT2 inhibitors and related therapeutic areas.
References
- 1. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. jmnc.samipubco.com [jmnc.samipubco.com]
- 4. This compound | SGLT2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. drugs.com [drugs.com]
- 7. SGLT2 inhibitor this compound reduces blood sugar, high BP and weight in diabetics [medicaldialogues.in]
- 8. What are the approved indications for this compound? [synapse.patsnap.com]
- 9. ccjm.org [ccjm.org]
- 10. An efficient method for synthesis of this compound and its carbon-13 labeled analogue | Semantic Scholar [semanticscholar.org]
- 11. scribd.com [scribd.com]
- 12. An efficient method for synthesis of this compound and its carbon-13 labeled analogue - Lookchem [lookchem.com]
- 13. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexagliflozin: A Deep Dive into SGLT2 Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of bexagliflozin's interaction with the sodium-glucose cotransporters SGLT2 and SGLT1. We will delve into its binding affinity, selectivity, the experimental methods used for these determinations, and the underlying mechanism of action.
Introduction to this compound
This compound is an orally administered medication approved for the treatment of type 2 diabetes mellitus.[1][2] It belongs to the SGLT2 inhibitor class of drugs, which exert their therapeutic effect by reducing renal glucose reabsorption, thereby increasing urinary glucose excretion and lowering blood glucose levels.[3][4] This mechanism is independent of insulin secretion or sensitivity.[3][4] The efficacy and safety profile of an SGLT2 inhibitor is intrinsically linked to its binding affinity and its selectivity for SGLT2 over the closely related SGLT1 transporter.
Binding Affinity and Selectivity of this compound
This compound is a potent and highly selective inhibitor of SGLT2. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the transporter's activity.
The selectivity of an inhibitor for SGLT2 over SGLT1 is a critical parameter, as SGLT1 plays a vital role in glucose absorption in the small intestine.[5] High selectivity for SGLT2 minimizes off-target effects associated with SGLT1 inhibition.
The following table summarizes the in vitro inhibitory potency of this compound against human SGLT2 and SGLT1. For comparative purposes, data for other well-known SGLT2 inhibitors are also included.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1 IC50 / SGLT2 IC50) |
| This compound | 2 | 5600 | ~2800-fold |
| Canagliflozin | 2.2 | 910 | ~413-fold |
| Dapagliflozin | 1.1 | 1350 | ~1200-fold |
| Empagliflozin | 3.1 | 8300 | >2500-fold |
| Ertugliflozin | 0.877 | >877 | >1000-fold |
| Sotagliflozin | 1.8 | 36 | ~20-fold (Dual Inhibitor) |
Data compiled from various in vitro cell-based assays.[6][7]
Mechanism of Action of SGLT2 Inhibition
The primary mechanism of action of this compound is the competitive inhibition of SGLT2 in the proximal convoluted tubule of the kidney. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1] By blocking this transporter, this compound prevents glucose from being reabsorbed into the bloodstream, leading to its excretion in the urine.[2][3]
Caption: Mechanism of SGLT2 Inhibition by this compound.
Experimental Protocols for Determining Binding Affinity and Selectivity
The binding affinity and selectivity of SGLT2 inhibitors like this compound are determined using various in vitro assays. Below are detailed methodologies for two common approaches.
Cell-Based Fluorescence Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in a cell line that endogenously expresses SGLT2, like the human kidney proximal tubule cell line (HK-2).[8][9]
Experimental Workflow:
Caption: Workflow for a 2-NBDG based glucose uptake inhibition assay.[8]
Detailed Steps:
-
Cell Culture: HK-2 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.[8]
-
Compound Preparation: Stock solutions of this compound and other test compounds are prepared, typically in DMSO, and then serially diluted to the desired concentrations in a suitable buffer (e.g., Krebs-Ringer-Henseleit buffer).[8]
-
Pre-incubation: The cell monolayers are washed and then pre-incubated with the various concentrations of this compound or a vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.[8]
-
Glucose Uptake Initiation: A solution containing 2-NBDG is added to each well to initiate the glucose uptake. To determine non-specific uptake, a high concentration of non-fluorescent D-glucose is added to a set of control wells to outcompete the 2-NBDG.[9]
-
Incubation: The plate is incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for the uptake of the fluorescent glucose analog.[8]
-
Termination of Uptake: The 2-NBDG solution is removed, and the cells are washed multiple times with ice-cold, sodium-free buffer to stop the uptake process.[6]
-
Cell Lysis and Fluorescence Measurement: The cells are lysed, and the fluorescence intensity of the cell lysate is measured using a fluorescence plate reader.[8]
-
Data Analysis: The SGLT2-specific glucose uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition for each this compound concentration is plotted, and the IC50 value is determined by fitting the data to a dose-response curve.[8]
Electrophysiological Assays
Electrophysiological methods, such as whole-cell patch-clamp recordings, can also be used to determine the inhibition constant (Ki) of SGLT inhibitors.[10] This technique directly measures the glucose-induced currents generated by SGLT1 and SGLT2 expressed in cells like HEK-293T.[10]
Logical Relationship for Ki Determination:
Caption: Logical flow for determining the inhibition constant (Ki).
Methodology Overview:
-
Cell Preparation: HEK-293T cells are transiently transfected to express either human SGLT1 or SGLT2.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on these cells. The membrane potential is held at a constant voltage.
-
Current Measurement: The application of glucose to the extracellular solution induces an inward current, which is mediated by the expressed SGLT transporter.
-
Inhibitor Application: The cells are then exposed to varying concentrations of this compound in the presence of glucose.
-
Data Analysis: The inhibition of the glucose-induced current by this compound is measured. The concentration of this compound that produces 50% inhibition (IC50) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.[10]
Conclusion
This compound demonstrates high potency for SGLT2 and a strong selectivity over SGLT1. This pharmacological profile, determined through rigorous in vitro assays, underpins its clinical efficacy in promoting urinary glucose excretion and improving glycemic control in patients with type 2 diabetes, while minimizing the potential for off-target effects related to SGLT1 inhibition. The detailed experimental protocols outlined provide a framework for the continued evaluation and discovery of novel SGLT2 inhibitors.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C24H29ClO7 | CID 25195624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | SGLT | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Bexagliflozin: A Comprehensive Technical Guide on its Physicochemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. Approved for the treatment of type 2 diabetes mellitus, this compound effectively lowers blood glucose levels by promoting the excretion of glucose in the urine. This technical guide provides an in-depth overview of the physicochemical properties and molecular structure of this compound, offering valuable data and methodologies for researchers and professionals in the field of drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] A comprehensive summary of its key physicochemical properties is presented in the tables below. These properties are crucial for understanding the drug's behavior in biological systems and for the development of suitable pharmaceutical formulations.
General and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-({4-[2-(cyclopropyloxy)ethoxy]phenyl}methyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | [1][2] |
| Chemical Formula | C₂₄H₂₉ClO₇ | [1][2] |
| Molecular Weight | 464.94 g/mol | [1][2] |
| CAS Number | 1118567-05-7 | [2] |
| Physical Form | White to off-white crystalline solid | [1] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 31 °C (DSC onset, pure compound)151 ± 1 °C (DSC onset, crystalline complex DM) | [3] |
| Boiling Point (Predicted) | 671.0 ± 55.0 °C | [4] |
| pKa (Predicted) | 13.23 ± 0.70 | [4] |
| logP (XLogP3-AA) | 2.4 | [5] |
| Water Solubility | Slightly soluble | [5][6] |
| Solubility in other solvents | Soluble in DMSO (100.0 mg/mL) | [4] |
Molecular Structure
This compound is a C-glycosyl compound, meaning a glucose moiety is attached to an aglycone through a carbon-carbon bond. This structural feature confers greater stability against enzymatic cleavage compared to O-glycosides. The molecule possesses a complex stereochemistry with five chiral centers within its glucose-like ring, leading to its specific three-dimensional conformation which is crucial for its selective binding to the SGLT2 transporter.[7]
The structure of this compound includes several key functional groups:
-
A glucose moiety, which mimics the natural substrate of SGLT2.
-
A 4-chloro-3-benzylphenyl group, which forms the aglycone portion.
-
A cyclopropyloxyethoxy tail, which contributes to the overall lipophilicity and binding affinity of the molecule.
Mechanism of Action: SGLT2 Inhibition
This compound exerts its therapeutic effect by selectively inhibiting the SGLT2 protein located in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, this compound prevents glucose from being reabsorbed back into the bloodstream and promotes its excretion in the urine. This glucosuric effect leads to a reduction in plasma glucose levels, thereby improving glycemic control in patients with type 2 diabetes.
Caption: Mechanism of SGLT2 Inhibition by this compound.
Experimental Protocols
This section details the methodologies for determining key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard pharmacopeial technique for this determination.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath and a means of observing the sample is used.
-
Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Determination: The temperature at which the substance first begins to liquefy and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for determining the pKa of a substance.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., a co-solvent mixture for poorly water-soluble compounds). The ionic strength of the solution is maintained constant using an electrolyte like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.
logP Determination (Shake Flask Method - OECD 107)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake flask method is a classical and reliable technique for its determination.
Methodology:
-
System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously to allow for the partitioning of this compound between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Water Solubility Determination (Flask Method - OECD 105)
Water solubility is a fundamental property that influences a drug's absorption and bioavailability. The flask method is a straightforward approach for determining the solubility of a substance in water.
Methodology:
-
Sample Addition: An excess amount of solid this compound is added to a known volume of water in a flask.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical method (e.g., HPLC).
-
Solubility Value: The determined concentration represents the water solubility of this compound at the specified temperature.
Analytical Method Workflow: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used analytical technique for the identification, quantification, and purity assessment of pharmaceutical compounds like this compound.
Caption: General Workflow for RP-HPLC Analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties and molecular structure of this compound. The tabulated data, structural information, and detailed experimental protocols offer a valuable resource for scientists and researchers involved in the study and development of this important antidiabetic agent. A thorough understanding of these fundamental characteristics is essential for optimizing formulation strategies, ensuring quality control, and advancing the therapeutic application of this compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. oecd.org [oecd.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound | 1118567-05-7 [chemicalbook.com]
- 5. This compound | C24H29ClO7 | CID 25195624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound [sitem.herts.ac.uk]
Unveiling the Preclinical Promise of Bexagliflozin: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of bexagliflozin, a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Designed for researchers, scientists, and drug development professionals, this document delves into the core preclinical data, experimental methodologies, and mechanistic insights that form the foundation of this compound's clinical development.
In Vitro Pharmacology: Potency and Selectivity
This compound demonstrates high potency and selectivity for SGLT2 over the SGLT1 transporter. In vitro studies using Chinese Hamster Ovary (CHO) cells expressing human SGLT1 and SGLT2 revealed the following inhibitory concentrations:
| Target | IC50 Value |
| SGLT2 | 2 nM |
| SGLT1 | 5.6 µM |
This significant selectivity for SGLT2 is a key attribute, minimizing the potential for off-target effects associated with SGLT1 inhibition, such as gastrointestinal side effects.
Experimental Protocol: In Vitro IC50 Determination
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).
Assay Principle: The inhibitory activity of this compound was assessed by measuring the uptake of a radiolabeled or fluorescent glucose analog in the presence of varying concentrations of the compound.
Methodology:
-
Cell Culture: CHO-hSGLT1 and CHO-hSGLT2 cells were cultured in appropriate media to ensure optimal growth and transporter expression.
-
Assay Preparation: Cells were seeded into multi-well plates and allowed to adhere overnight.
-
Inhibitor Incubation: On the day of the assay, cells were washed and pre-incubated with various concentrations of this compound or vehicle control for a specified period.
-
Substrate Addition: A solution containing a fixed concentration of a labeled glucose analog (e.g., 14C-α-methylglucopyranoside or a fluorescent derivative) was added to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period, the uptake was stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of labeled glucose analog taken up by the cells was quantified using a scintillation counter or fluorescence plate reader.
-
Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Efficacy in Animal Models
This compound has demonstrated significant efficacy in improving glycemic control in various preclinical models of type 2 diabetes.
Genetically Diabetic (db/db) Mice
In db/db mice, a well-established model of type 2 diabetes characterized by obesity and insulin resistance, this compound treatment led to a reduction in both hemoglobin A1c (HbA1c) and blood glucose concentrations.[1] Notably, these improvements in glycemic parameters were achieved without affecting body mass or insulin levels.[1]
Zucker Diabetic Fatty (ZDF) Rats
Studies in Zucker Diabetic Fatty (ZDF) rats, another key model of type 2 diabetes, have shown that SGLT2 inhibition can restore hepatic glucose effectiveness and reduce insulin resistance in skeletal muscle by correcting postprandial hyperglycemia. While this particular study did not specify this compound, it highlights the therapeutic principle of SGLT2 inhibition in this model.
Urinary Glucose Excretion in Healthy Animals
The primary pharmacodynamic effect of this compound is the induction of urinary glucose excretion. This has been quantified in normal rats and dogs, with the following ED50 values:
| Animal Model | ED50 for Urinary Glucose Excretion |
| Normal Rats | 0.38 mg/kg |
| Normal Dogs | 0.09 mg/kg |
These data demonstrate the potent in vivo activity of this compound in promoting glycosuria.
Preclinical Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been characterized in rats and monkeys. Following oral administration, the compound is absorbed and undergoes metabolism.
Metabolism
In vitro studies using human liver microsomes and recombinant enzymes have identified CYP3A4 and UGT1A9 as the primary enzymes responsible for the metabolism of this compound.[2][3] The main metabolic pathways are oxidation and glucuronidation.[2][3]
Metabolic profiling in different species revealed distinct patterns:
The metabolic profile in monkeys closely resembles that in humans, making the monkey an appropriate species for preclinical toxicology studies.[2]
Experimental Protocol: In Vivo Metabolism Studies
Animal Models: Sprague-Dawley rats and cynomolgus monkeys.
Dosing: A single oral dose of radiolabeled ([14C]) this compound was administered.
Sample Collection: Urine, feces, and blood samples were collected at various time points post-dose.
Analytical Methods: High-performance liquid chromatography (HPLC) coupled with radiometric detection and mass spectrometry (MS) were used to separate, identify, and quantify this compound and its metabolites.
Renal Protective Effects
Beyond its glycemic effects, preclinical evidence suggests that this compound may have direct renal protective properties. A study in a rat model of renal ischemia-reperfusion injury demonstrated that this compound pretreatment significantly decreased kidney damage.[1][4] This protective effect was associated with the activation of anti-inflammatory, anti-apoptotic, antioxidant, and autophagy signaling pathways, as well as the Akt signaling pathway.[1][4]
Experimental Protocol: Rat Renal Ischemia-Reperfusion Injury Model
Animal Model: Male Sprague-Dawley rats.
Study Groups:
-
Sham-operated control.
-
Ischemia-Reperfusion Injury (IRI) control.
-
Vehicle (DMSO) + IRI.
-
This compound (3 mg/kg, oral) + IRI.
Procedure:
-
This compound or vehicle was administered two hours prior to the induction of ischemia.
-
Bilateral renal ischemia was induced by clamping the renal arteries for 30 minutes.
-
The clamps were removed to allow for 24 hours of reperfusion.
-
Blood and kidney tissue samples were collected for biochemical and histological analysis.
Endpoints:
-
Biochemical Markers: Serum urea and creatinine, interleukin-6 (IL-6), glutathione (GSH), caspase-3, light chain 3-B (LC3-B), and kidney injury molecule-1 (KIM-1).
-
Histopathology: Evaluation of renal tubular injury.
Signaling Pathway in Renal Protection
Safety Pharmacology and Genotoxicity
Comprehensive safety pharmacology and genotoxicity studies are crucial components of preclinical drug development.
Cardiovascular Safety
While specific preclinical cardiovascular safety data for this compound are not publicly available, the standard assessment involves evaluating the effects on cardiovascular parameters in conscious, telemetry-instrumented dogs. This methodology allows for the continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) intervals to identify any potential adverse cardiovascular effects.
Experimental Workflow: Cardiovascular Safety Telemetry Study
References
- 1. Correcting Postprandial Hyperglycemia in Zucker Diabetic Fatty Rats With an SGLT2 Inhibitor Restores Glucose Effectiveness in the Liver and Reduces Insulin Resistance in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGLT2 inhibitors in cardiac amyloidosis: mechanistic insights and clinical perspectives—a narrative review | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Developmental Odyssey of Bexagliflozin: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexagliflozin, an oral sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of type 2 diabetes mellitus (T2DM). Developed by TheracosBio, it received its first FDA approval in January 2023. This technical guide provides an in-depth review of the developmental history of this compound, from its preclinical foundations to the comprehensive clinical trial program that established its efficacy and safety profile.
Mechanism of Action: SGLT2 Inhibition
This compound's therapeutic effect is derived from its potent and selective inhibition of the sodium-glucose cotransporter 2 (SGLT2) protein, which is predominantly expressed in the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys. By inhibiting this transporter, this compound reduces the reabsorption of glucose from the glomerular filtrate and promotes its excretion in the urine, a process known as glucosuria. This mechanism of action is independent of insulin secretion or sensitivity, offering a unique approach to glycemic control.[1][2][3] The increased urinary glucose excretion also contributes to a mild osmotic diuretic effect and caloric loss, which can lead to modest reductions in blood pressure and body weight.[3]
Molecular docking studies have elucidated the binding mechanism of this compound to the SGLT2 receptor. The process is initiated by the binding of a sodium ion, which is then followed by the glycone moiety of this compound binding to the glucose binding site of the transporter.[4]
Preclinical Development
The journey of this compound began with preclinical studies designed to assess its pharmacokinetic and pharmacodynamic properties. In vitro studies utilizing human liver microsomes and recombinant enzymes identified that the metabolism of this compound is primarily mediated by CYP3A4 and UGT1A9.[3] Studies in animal models, including rats and monkeys, were crucial in understanding the drug's metabolism and disposition, with monkeys showing a metabolic profile closely resembling that of humans.[3]
Clinical Development Program
The clinical development of this compound was extensive, encompassing 23 clinical trials with over 5,000 adult participants with type 2 diabetes.[5] This comprehensive program was designed to evaluate the efficacy, safety, and tolerability of this compound across a range of patient populations.
Phase 2 Studies
A notable phase 2, randomized, double-blind, placebo-controlled, dose-finding study evaluated the efficacy and safety of this compound as a monotherapy. The trial demonstrated a dose-dependent reduction in HbA1c over a 12-week period.
| Dose | Placebo-Adjusted Change in HbA1c from Baseline | 95% Confidence Interval | p-value |
| 5 mg | -0.55% | -0.76% to -0.34% | <0.0001 |
| 10 mg | -0.68% | -0.89% to -0.47% | <0.0001 |
| 20 mg | -0.80% | -1.01% to -0.59% | <0.0001 |
Table 1: Key Efficacy Results from a Phase 2 Dose-Finding Study at Week 12.[6]
Phase 3 Studies
The Phase 3 program for this compound was robust, including several key trials that assessed its efficacy and safety as both monotherapy and combination therapy.
The BEST trial was a large, randomized, double-blind, placebo-controlled, Phase 3 study designed to evaluate the effect of this compound on glycemic control and cardiovascular outcomes in patients with type 2 diabetes at an increased risk of cardiovascular events.
Experimental Protocol: BEST Trial (NCT02558296)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[7]
-
Participants: 1,700 patients with type 2 diabetes (HbA1c between 7.5% and 11%) and established atherosclerotic cardiovascular disease, heart failure, or multiple cardiovascular risk factors.[8]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either this compound 20 mg once daily or a placebo, in addition to their existing anti-diabetic medications.[1][8]
-
Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline at week 24.[8]
-
Secondary Endpoints: Included changes in systolic blood pressure, body weight, and time to cardiovascular death or hospitalization for heart failure.[8]
-
Duration: The trial was event-driven and continued until at least 134 major adverse cardiovascular events (MACE+) occurred, with a median follow-up of 30 months.[8][9]
Key Results from the BEST Trial
| Endpoint | This compound (n=1133) | Placebo (n=567) | Treatment Difference/Hazard Ratio (95% CI) | p-value |
| Change in HbA1c at Week 24 | -0.48% (-0.56, -0.39) | <0.0001 | ||
| Change in Systolic Blood Pressure at Week 24 (mmHg) | -3.0 (-5.5, -0.4) | 0.02 | ||
| Change in Body Weight at Week 48 (kg) | -2.7 (-3.1, -2.2) | <0.0001 | ||
| Cardiovascular Death or Hospitalization for Heart Failure | 4.2% | 5.5% | 0.74 (0.47, 1.17) | |
| MACE+ (CV death, MI, stroke, or unstable angina) | 7.9% | 10.1% | 0.79 (0.56, 1.09) |
Table 2: Primary and Key Secondary Outcomes from the BEST Trial.[9]
The efficacy and safety of this compound were also evaluated in patients with type 2 diabetes and moderate renal impairment (Stage 3a/3b CKD).
Experimental Protocol: CKD Study (NCT02836873)
-
Study Design: A 24-week, multinational, randomized, double-blind, placebo-controlled, parallel-group trial.[10]
-
Participants: Patients with T2DM and an estimated glomerular filtration rate (eGFR) between 30 and 59 mL/min/1.73 m².[10]
-
Intervention: this compound 20 mg once daily or placebo.[10]
-
Primary Endpoint: Change in HbA1c from baseline to week 24.[10]
Key Results in Patients with CKD
| Endpoint | This compound | Placebo | Placebo-Adjusted Difference (95% CI) | p-value |
| Change in HbA1c | -0.37% (-0.20, -0.54) | <0.001 | ||
| Change in Body Weight (kg) | -1.61 | <0.001 | ||
| Change in Systolic Blood Pressure (mmHg) | -3.8 | 0.02 |
Table 3: Efficacy of this compound in Patients with Stage 3a/3b CKD at Week 24.[1][7]
Pharmacokinetics and Metabolism
Following oral administration, this compound reaches peak plasma concentrations within two to four hours.[2] The drug undergoes both oxidation and glucuronidation, with the primary circulating metabolite being a 3'-O-glucuronide.[3] Approximately half of the administered dose is eliminated in the urine, and the other half in the feces.[3]
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated. The most commonly reported adverse events were consistent with the SGLT2 inhibitor class and included an increased incidence of genital mycotic infections and urinary tract infections.[10]
Conclusion
The developmental history of this compound is a testament to a rigorous and comprehensive scientific and clinical investigation. From its targeted mechanism of action as a potent SGLT2 inhibitor to its well-documented efficacy and safety profile in a broad range of patients with type 2 diabetes, this compound has emerged as a valuable therapeutic option. The extensive clinical trial program, particularly the BEST trial, has provided robust evidence of its ability to improve glycemic control and positively impact cardiovascular risk factors. For researchers and drug development professionals, the story of this compound offers a compelling case study in modern pharmaceutical development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound: a comprehensive review of a recently approved SGLT2 inhibitor for the treatment of type 2 diabetes melli… [ouci.dntb.gov.ua]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C24H29ClO7 | CID 25195624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A 12-week, randomized, double-blind, placebo-controlled, four-arm dose-finding phase 2 study evaluating this compound as monotherapy for adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. This compound as an Adjunct Therapy to Diet and Exercise to Improve Glycaemic Control in Adults with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Bexagliflozin's Impact on Glucose Homeostasis: A Technical Exploration Beyond Glycemic Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Bexagliflozin, a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has been approved as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus (T2DM).[1][2][3][4] Its primary mechanism of action involves the inhibition of glucose reabsorption in the proximal renal tubules, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[1][2][5] This insulin-independent mechanism offers a unique therapeutic approach for managing T2DM.[1][5] Beyond its established effects on glycemic control, this compound, in line with the broader class of SGLT2 inhibitors, exerts a range of effects on glucose homeostasis that contribute to its overall metabolic benefits. This technical guide delves into these multifaceted actions, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying physiological pathways. While direct mechanistic studies on this compound are emerging, this paper synthesizes the available evidence for this compound and supplements it with data from the SGLT2 inhibitor class to provide a comprehensive overview for researchers and drug development professionals.
Core Mechanism of Action: SGLT2 Inhibition
This compound is a C-aryl glucoside SGLT2 inhibitor characterized by its high affinity and selectivity for the SGLT2 transporter.[2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose in the kidneys.[1][5] By inhibiting this transporter, this compound effectively lowers the renal threshold for glucose, promoting glucosuria.[2][6] This action directly reduces plasma glucose concentrations.[5][7] Preclinical studies in rodent models of diabetes demonstrated that oral administration of this compound resulted in significant glucosuria, leading to a 25-40% reduction in fasting glucose and parallel decreases in HbA1c with repeated dosing.[2]
Effects on Insulin Sensitivity and Beta-Cell Function
While this compound's primary action is independent of insulin, evidence suggests that SGLT2 inhibitors as a class can indirectly improve both insulin sensitivity and pancreatic beta-cell function.[8]
Insulin Sensitivity
Preclinical studies have shown that this compound improves insulin sensitivity in diet-induced obese animals.[2] This is consistent with a meta-analysis of 24 randomized controlled trials (RCTs) of various SGLT2 inhibitors, which demonstrated a significant reduction in the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), a marker of insulin resistance.[8] The pooled data showed a mean difference of -0.81 in HOMA-IR compared to placebo.[8] The improvement in insulin sensitivity is likely a multifactorial consequence of reduced glucotoxicity, weight loss, and potential direct effects on cellular signaling pathways.
Beta-Cell Function
The same meta-analysis of SGLT2 inhibitors also revealed a significant increase in the Homeostatic Model Assessment of Beta-Cell Function (HOMA-β), indicating improved beta-cell function.[8] The mean difference in HOMA-β was 7.90 compared to placebo.[8] By reducing hyperglycemia, this compound may alleviate the metabolic stress on pancreatic beta-cells, leading to improved insulin secretion and potentially preserving beta-cell mass over the long term.[9][10]
Table 1: Effect of SGLT2 Inhibitors on Insulin Resistance and Beta-Cell Function (Class Effect)
| Parameter | Number of Patients | Mean Difference vs. Placebo (95% CI) | Certainty of Evidence | Citation |
| HOMA-IR | 2272 | -0.81 (-1.11 to -0.52) | Moderate | [8] |
| HOMA-β | 2845 | 7.90 (5.44 to 10.37) | Moderate | [8] |
Regulation of Pancreatic Alpha-Cell Function and Glucagon Secretion
A consistent observation with SGLT2 inhibitor treatment is an increase in circulating glucagon levels.[5][11] While the precise mechanism is still under investigation, it is thought to be an indirect effect. One hypothesis suggests that the reduction in plasma glucose levels triggers a counter-regulatory response from pancreatic alpha-cells to increase glucagon secretion.[7] Another proposed mechanism involves paracrine signaling within the islets of Langerhans.[7] Studies have shown that SGLT2 is not expressed in pancreatic alpha- and beta-cells, suggesting that the effect of SGLT2 inhibitors on glucagon and insulin secretion is not direct.[11]
This elevation in glucagon can stimulate endogenous glucose production, which may partially counteract the glucose-lowering effect of SGLT2 inhibition.[5]
Impact on Hepatic Glucose Production
The hyperglucagonemia associated with SGLT2 inhibitor use contributes to an increase in endogenous glucose production (EGP), primarily from the liver. This paradoxical effect has been observed in multiple studies.[5] The increase in EGP can offset a portion of the glucose cleared through urinary excretion.
Influence on the Incretin System
The incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), play a crucial role in postprandial glucose control by stimulating insulin secretion.[12][13] Some SGLT2 inhibitors that also have an effect on SGLT1, which is expressed in the gastrointestinal tract, may influence incretin secretion. By inhibiting intestinal SGLT1, more glucose reaches the distal gut where L-cells are stimulated to release GLP-1.[1] Studies with dapagliflozin have suggested that SGLT2 inhibition may improve the sensitivity of beta-cells to incretin hormones.[14] However, specific data on this compound's effect on GLP-1 and GIP levels are not yet available.
Summary of Clinical Trial Data
Numerous clinical trials have established the efficacy of this compound in improving glycemic control and other metabolic parameters. Meta-analyses of these trials provide robust quantitative data.
Table 2: Summary of this compound Efficacy from Meta-Analyses of Randomized Controlled Trials
| Outcome | Number of Studies | Total Patients | Result vs. Placebo | Citation(s) |
| Glycemic Control | ||||
| HbA1c Reduction | 6 | 3111 | Weighted Mean Difference: -0.53% (95% CI: -0.75 to -0.31) | [5][15] |
| Fasting Plasma Glucose Reduction | 6 | 3111 | Weighted Mean Difference: -1.45 mmol/L (95% CI: -2.32 to -0.57) | [5][15] |
| Proportion of Patients Achieving HbA1c < 7% | 6 | 3111 | Odds Ratio: 1.94 (95% CI: 1.36 to 2.78) | [15] |
| Extra-Glycemic Effects | ||||
| Body Weight Reduction | 6 | 3111 | Weighted Mean Difference: -1.61 kg (95% CI: -2.14 to -1.07) | [5][15] |
| Systolic Blood Pressure Reduction | 6 | 3111 | Weighted Mean Difference: -4.66 mmHg (95% CI: -6.41 to -2.92) | [5][15] |
| Diastolic Blood Pressure Reduction | 6 | 3111 | Weighted Mean Difference: -2.12 mmHg (95% CI: -3.94 to -0.30) | [5][15] |
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing insulin sensitivity. While specific protocols for this compound are not publicly available, a general protocol for SGLT2 inhibitors in human subjects is as follows:
Objective: To measure whole-body insulin sensitivity by assessing the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.
Procedure:
-
Subject Preparation: Subjects are typically admitted to a clinical research unit and fast overnight.[16] Two intravenous catheters are inserted, one for infusions (insulin, glucose) and one in the contralateral arm (placed in a heated box to "arterialize" the venous blood) for blood sampling.[16]
-
Basal Period: A baseline period is established to measure basal glucose and insulin concentrations.
-
Clamp Initiation: A primed-continuous infusion of insulin is started to rapidly raise and maintain plasma insulin at a high physiological or supraphysiological level.[17]
-
Euglycemia Maintenance: Plasma glucose is monitored every 5-10 minutes, and a variable infusion of 20% dextrose is adjusted to maintain the plasma glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).[17]
-
Steady State: The clamp is continued until a steady state is reached for glucose infusion rate and plasma glucose concentration, typically for 2-3 hours.
-
Data Analysis: The GIR during the last 30-60 minutes of the clamp is used as a measure of insulin-stimulated glucose disposal, reflecting whole-body insulin sensitivity.
Signaling Pathways
The primary signaling pathway for this compound is the direct inhibition of the SGLT2 protein in the renal proximal tubule. The downstream effects on other aspects of glucose homeostasis are largely indirect consequences of reduced plasma glucose and the resulting hormonal and metabolic adaptations.
Conclusion
This compound's therapeutic efficacy extends beyond its primary role in promoting urinary glucose excretion. As a member of the SGLT2 inhibitor class, it demonstrates favorable effects on insulin sensitivity and beta-cell function, likely through the indirect mechanism of alleviating glucotoxicity. The observed increase in glucagon secretion and subsequent stimulation of endogenous glucose production represent important counter-regulatory responses that modulate its overall glucose-lowering effect. While more research is needed to fully elucidate the direct and indirect actions of this compound on various aspects of glucose homeostasis, the available data underscore its multifaceted role in the management of type 2 diabetes. Future studies, including dedicated mechanistic trials such as hyperinsulinemic-euglycemic clamps, will be crucial for a more in-depth understanding of its complete pharmacological profile.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. What are the approved indications for this compound? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Exploring SGLT-2 Inhibitors: Benefits beyond the Glucose-Lowering Effect—What Is New in 2023? [mdpi.com]
- 7. This compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, for improvement of glycemia in type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium-glucose co-transporter 2 inhibitors improve insulin resistance and β-cell function in type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SGLT2 inhibitors and protection against pancreatic beta cell failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SGLT2 is not expressed in pancreatic α- and β-cells, and its inhibition does not directly affect glucagon and insulin secretion in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incretin and Pancreatic β-Cell Function in Patients with Type 2 Diabetes [e-enm.org]
- 13. mdpi.com [mdpi.com]
- 14. Sodium-glucose cotransporter-2 inhibition improves incretin sensitivity of pancreatic β-cells in people with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound in patients with type 2 diabetes mellitus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drpress.org [drpress.org]
- 17. pharmaceuticsconference.com [pharmaceuticsconference.com]
Investigating the Off-Target Interactions of Bexagliflozin at the Molecular Level: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] Approved for the treatment of type 2 diabetes mellitus, its primary mechanism of action is to promote urinary glucose excretion, thereby lowering blood glucose levels.[1][2][3] While this compound's efficacy is well-established, a thorough understanding of its molecular interactions beyond its primary target is crucial for a complete safety and pharmacological profile. This technical guide provides an in-depth overview of the known and potential off-target interactions of this compound at the molecular level, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
On-Target and Primary Off-Target Selectivity
The primary off-target of interest for any SGLT2 inhibitor is the closely related sodium-glucose cotransporter 1 (SGLT1). This compound has demonstrated high selectivity for SGLT2 over SGLT1, which is a critical factor in its safety profile, as SGLT1 is predominantly expressed in the gastrointestinal tract and heart.
Quantitative Data: this compound Selectivity Profile
| Target | IC50 (nM) | Selectivity Ratio (SGLT1/SGLT2) | Reference |
| Human SGLT2 | 2 | >4000-fold | [1] |
| Human SGLT1 | >8000 | >4000-fold | [1] |
Potential Off-Target Interactions of the SGLT2 Inhibitor Class
While specific comprehensive off-target screening data for this compound is not extensively published in the public domain, research on the broader class of SGLT2 inhibitors has highlighted several potential off-target interactions that warrant investigation for any new molecule in this class. These primarily revolve around cardiovascular ion channels and transporters.
It is important to note that while SGLT2 itself is not significantly expressed in the heart, some studies have suggested that the cardiovascular benefits observed with SGLT2 inhibitors may be partially mediated by off-target effects.[4]
Sodium-Hydrogen Exchanger 1 (NHE1)
One of the most discussed potential off-targets for SGLT2 inhibitors is the Na+/H+ exchanger 1 (NHE1), which plays a role in cardiac ion homeostasis. Some studies have proposed that certain SGLT2 inhibitors may directly inhibit NHE1, leading to beneficial effects in the heart. However, other studies have contested this, suggesting the effects are indirect.
Cardiac Ion Channels
The potential for interactions with various cardiac ion channels (e.g., hERG, sodium and calcium channels) is a standard safety assessment for new chemical entities. While no specific data for this compound's interaction with a broad panel of these channels is publicly available, it is a critical area for investigation in preclinical safety pharmacology studies.
Experimental Protocols
To investigate the off-target interactions of a compound like this compound, a tiered screening approach is typically employed, starting with broad screening panels and followed by more detailed functional assays for any identified hits.
Protocol 1: Broad Off-Target Screening using a Radioligand Binding Assay Panel (e.g., CEREP Panel)
This protocol describes a generalized procedure for screening a compound against a large panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Objective: To identify potential off-target binding interactions of this compound across a diverse range of molecular targets.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A panel of cell membranes prepared from cell lines overexpressing the target receptors or ion channels.
-
A corresponding set of specific radioligands for each target.
-
Assay buffers specific to each target.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in the appropriate assay buffer. A typical screening concentration is 10 µM.
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration close to its Kd, and either this compound, a reference compound (positive control), or vehicle (negative control).
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 30-120 minutes).
-
Filtration: Rapidly filter the reaction mixture through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by this compound compared to the vehicle control. A significant inhibition (typically >50%) flags a potential interaction for further investigation.
Protocol 2: Functional Enzyme Inhibition Assay (Example: Kinase Panel)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a panel of protein kinases.
Objective: To determine if this compound inhibits the activity of various protein kinases.
Materials:
-
This compound stock solution.
-
A panel of purified recombinant protein kinases.
-
Specific peptide substrates for each kinase.
-
ATP (adenosine triphosphate), often radiolabeled ([γ-32P]ATP or [γ-33P]ATP).
-
Kinase reaction buffer.
-
Phosphocellulose filter paper or other separation matrix.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Reaction Setup: In a microplate, combine the kinase, its specific peptide substrate, and either this compound, a known inhibitor (positive control), or vehicle.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP can be washed away.
-
Quantification: Measure the amount of incorporated radiolabel on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each concentration of this compound. Determine the IC50 value for any significant inhibition observed.
Visualizations
This compound Primary Mechanism of Action
Caption: this compound's primary mechanism of action: Inhibition of SGLT2 in the renal proximal tubule.
General Workflow for Off-Target Interaction Screening
Caption: A generalized workflow for identifying and characterizing off-target molecular interactions.
Conclusion
This compound is a highly selective SGLT2 inhibitor with a favorable on-target profile. While comprehensive public data on its broader off-target interactions is limited, the established methodologies for off-target screening provide a clear framework for its continued pharmacological characterization. For the SGLT2 inhibitor class, potential interactions with cardiovascular ion channels and transporters like NHE1 are areas of ongoing research. A thorough, multi-tiered screening approach, as outlined in the provided protocols, is essential for building a complete molecular interaction profile of this compound and ensuring a comprehensive understanding of its safety and efficacy for researchers and drug development professionals.
References
Methodological & Application
Application Notes and Protocols for Clinical Trials of Bexagliflozin in Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing clinical trials to evaluate the efficacy and safety of Bexagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, in adult patients with type 2 diabetes mellitus (T2DM).
Introduction
This compound is an oral antihyperglycemic agent approved for the treatment of type 2 diabetes.[1] It belongs to the SGLT2 inhibitor class of drugs, which act by reducing renal glucose reabsorption and increasing urinary glucose excretion, thereby lowering blood glucose levels.[2] Clinical trials have demonstrated that this compound effectively improves glycemic control, with additional benefits of modest reductions in body weight and systolic blood pressure.[2][3]
Mechanism of Action: SGLT2 Inhibition
This compound selectively inhibits SGLT2, a protein primarily located in the proximal renal tubules responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, leading to a reduction in plasma glucose concentrations in an insulin-independent manner.[1]
Clinical Trial Design and Endpoints
Study Design
Phase III clinical trials for this compound have typically employed a randomized, double-blind, placebo-controlled, or active-comparator design.[4][5]
Key Design Elements:
-
Patient Population: Adults with type 2 diabetes and inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%).[4][5] Specific cohorts may include patients with comorbidities such as chronic kidney disease (CKD) or established cardiovascular disease.[3]
-
Intervention: this compound 20 mg administered orally once daily.[1]
-
Control: Placebo or an active comparator (e.g., glimepiride).
-
Duration: Typically 24 to 96 weeks.
-
Stratification: May include baseline HbA1c levels, background antihyperglycemic therapy, and renal function.[4]
Efficacy Endpoints
Primary Endpoint:
-
Change from baseline in Hemoglobin A1c (HbA1c) at 24 weeks.[3]
Secondary Endpoints:
-
Change from baseline in fasting plasma glucose (FPG).[1]
-
Proportion of patients achieving HbA1c < 7.0%.
-
Change from baseline in body weight.[3]
-
Change from baseline in systolic and diastolic blood pressure.[3]
-
Changes in lipid profile (LDL-C, HDL-C, Triglycerides).
-
Assessment of beta-cell function and insulin resistance (e.g., using HOMA2).
Safety Endpoints
-
Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).
-
Incidence of hypoglycemia.
-
Genital mycotic infections and urinary tract infections.
-
Events of special interest, such as diabetic ketoacidosis and lower limb amputations.
-
Assessment of renal function (e.g., eGFR).
-
Cardiovascular safety, including major adverse cardiovascular events (MACE).
Summary of Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials of this compound.
Table 1: Glycemic and Metabolic Efficacy of this compound
| Trial Identifier/Reference | Treatment Group | Baseline HbA1c (%) | Change in HbA1c from Baseline (%) | Baseline FPG (mg/dL) | Change in FPG from Baseline (mg/dL) | Baseline Body Weight (kg) | Change in Body Weight from Baseline (kg) | Baseline SBP (mmHg) | Change in SBP from Baseline (mmHg) |
| NCT02715258 (Monotherapy) | This compound 20 mg | 8.1 | -0.55 (placebo-adjusted) | 169 | -28.8 (placebo-adjusted) | N/A | -1.75 (placebo-adjusted) | N/A | N/A |
| CKD Stage 3a/3b Study[3] | This compound 20 mg | 7.98 | -0.37 (placebo-corrected) | N/A | -13.7 (placebo-corrected) | N/A | -1.61 (placebo-corrected) | N/A | -3.8 (placebo-corrected) |
| BEST Trial (High CV Risk)[6] | This compound 20 mg | 8.32 | -0.48 (placebo-corrected) | N/A | N/A | 32.6 (BMI) | -2.7 (placebo-corrected) | 134 | -3.0 (placebo-corrected) |
Table 2: Effect of this compound on Lipid Profile
| Trial Identifier/Reference | Treatment Group | Change in LDL-C (mg/dL) | Change in HDL-C (mg/dL) | Change in Triglycerides (mg/dL) |
| Meta-analysis of SGLT2i[7] | SGLT2 Inhibitors | ↑ (slight increase) | ↑ (slight increase) | ↓ (decrease) |
| General Findings for SGLT2i[8] | SGLT2 Inhibitors | ↑ (small increase) | ↑ (small increase) | ↓ (decrease) |
Note: Specific quantitative data for this compound's effect on lipid profiles from individual trials is limited in the public domain. The data presented reflects the general class effect of SGLT2 inhibitors.
Experimental Protocols
Glycated Hemoglobin (HbA1c) Measurement
Principle: Ion-exchange high-performance liquid chromatography (HPLC) is the gold standard method for HbA1c measurement in clinical trials. This method separates hemoglobin variants based on their charge, allowing for the quantification of glycated hemoglobin.
Protocol:
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Sample Preparation: Samples are automatically diluted and hemolyzed by the HPLC analyzer.
-
Analysis: The hemolyzed sample is injected into the chromatography column. A gradient of increasing ionic strength buffer is used to elute the different hemoglobin fractions.
-
Detection: The separated hemoglobin components are detected by a photometer at a specific wavelength.
-
Quantification: The area under the peak for HbA1c is calculated and expressed as a percentage of the total hemoglobin.
-
Quality Control: The HPLC system should be calibrated, and quality control samples should be run according to the manufacturer's instructions and laboratory standard operating procedures. The method should be traceable to the Diabetes Control and Complications Trial (DCCT) reference method.
Fasting Plasma Glucose (FPG) Measurement
Principle: The hexokinase enzymatic method is a common and accurate method for determining plasma glucose concentration. Glucose is phosphorylated by hexokinase in the presence of ATP. The resulting glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PD) with the concomitant reduction of NADP+ to NADPH. The increase in absorbance due to the formation of NADPH is directly proportional to the glucose concentration.
Protocol:
-
Patient Preparation: Patients should fast for at least 8 hours prior to blood collection.
-
Sample Collection: Collect venous blood into tubes containing a glycolytic inhibitor (e.g., sodium fluoride).
-
Sample Processing: Centrifuge the blood sample to separate the plasma.
-
Analysis: a. Pipette the plasma sample and the glucose reagent (containing hexokinase, ATP, G6PD, and NADP+) into a cuvette. b. Incubate the mixture at a controlled temperature (e.g., 37°C). c. Measure the change in absorbance at 340 nm using a spectrophotometer.
-
Calculation: The glucose concentration is calculated by comparing the absorbance change of the sample to that of a known standard.
Lipid Profile Analysis
Principle: A standard lipid profile includes the measurement of total cholesterol, high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides. These are typically measured using enzymatic colorimetric assays.
Protocol:
-
Patient Preparation: A fasting sample (8-12 hours) is generally preferred.
-
Sample Collection: Collect venous blood in a serum separator tube.
-
Sample Processing: Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis:
-
Total Cholesterol: Enzymatic assay involving cholesterol esterase, cholesterol oxidase, and a chromogenic reaction.
-
HDL-C: Direct measurement methods involving the selective inhibition or removal of non-HDL lipoproteins followed by the enzymatic cholesterol assay.
-
Triglycerides: Enzymatic assay involving lipase, glycerol kinase, and glycerol phosphate oxidase, coupled to a chromogenic reaction.
-
LDL-C: Can be calculated using the Friedewald equation (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)) if triglycerides are <400 mg/dL, or measured directly using homogeneous assays.
-
-
Instrumentation: Automated clinical chemistry analyzers are used for these measurements.
Assessment of Insulin Resistance (HOMA2)
Principle: The Homeostatic Model Assessment 2 (HOMA2) is a computer-based model used to estimate steady-state beta-cell function (%B) and insulin sensitivity (%S) from fasting plasma glucose and fasting plasma insulin concentrations.[9][10]
Protocol:
-
Sample Collection: Collect fasting blood samples for both plasma glucose and insulin measurements.
-
Laboratory Analysis:
-
Measure fasting plasma glucose using the hexokinase method as described above.
-
Measure fasting plasma insulin using a validated immunoassay (e.g., ELISA or chemiluminescence immunoassay).
-
-
Calculation:
-
Input the fasting glucose and insulin values into the HOMA2 calculator, which is available from the University of Oxford.
-
The calculator provides estimates for HOMA2-%B, HOMA2-%S, and HOMA2-IR (insulin resistance).
-
-
Interpretation: Lower HOMA2-%S and higher HOMA2-IR values indicate greater insulin resistance. HOMA2-%B reflects the pancreatic beta-cell response to this level of insulin sensitivity.
Visualizations
Clinical Trial Workflow
Logical Relationship of Key Efficacy Assessments
References
- 1. Novel FDA-approved this compound drug for treating type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discoveriesjournals.org [discoveriesjournals.org]
- 3. Safety and Effectiveness of this compound in Patients with Type 2 Diabetes Mellitus and Stage 3a/3b Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of sodium-glucose co-transporter 2 inhibitors on lipid profile: A systematic review and meta-analysis of 48 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipid.org [lipid.org]
- 9. HOMA-2 - MedLabs [medlabsgroup.com]
- 10. optimaldx.com [optimaldx.com]
Utilizing Bexagliflozin to Elucidate Renal Glucose Transport Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the proximal renal tubules.[1][2] By targeting SGLT2, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of plasma glucose levels.[1] This insulin-independent mechanism of action makes this compound a valuable tool for studying the intricacies of renal glucose handling and for the development of novel therapeutic strategies for type 2 diabetes mellitus.[2]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo settings to investigate its effects on renal glucose transport. The included methodologies and data will aid researchers in designing and executing experiments to further understand the role of SGLT2 in glucose homeostasis and the pharmacological profile of this compound.
Data Presentation
The following tables summarize key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line | Notes |
| IC₅₀ for SGLT2 | ~2 nM | Cells expressing recombinant human SGLT2 | IC₅₀ represents the concentration of this compound required to inhibit 50% of SGLT2 activity.[1] |
| Selectivity | >2500-fold for SGLT2 over SGLT1 | - | Demonstrates high specificity for SGLT2, minimizing off-target effects on SGLT1 which is prevalent in the intestine. |
Table 2: In Vivo Effects of this compound in Animal Models
| Parameter | Animal Model | Dosage | Observation |
| Urinary Glucose Excretion | Normal and diabetic rats | Single oral dose | Dose-dependent increase in urinary glucose excretion.[3] |
| Fasting Plasma Glucose | db/db mice | Not specified | Significant reduction in fasting plasma glucose levels.[4] |
| Glycated Hemoglobin (HbA1c) | db/db mice | Not specified | Reduction in HbA1c, indicating long-term glycemic control.[5] |
Table 3: Clinical Effects of this compound (20 mg daily)
| Parameter | Population | Result |
| HbA1c Reduction | Adults with Type 2 Diabetes | -0.53% (weighted mean difference vs. placebo)[6] |
| Fasting Plasma Glucose Reduction | Adults with Type 2 Diabetes | -1.45 mmol/L (weighted mean difference vs. placebo)[6] |
| Body Weight Reduction | Adults with Type 2 Diabetes | -1.61 kg (weighted mean difference vs. placebo)[6] |
| Systolic Blood Pressure Reduction | Adults with Type 2 Diabetes | -4.66 mmHg (weighted mean difference vs. placebo)[6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound.
Caption: Workflow for the in vitro SGLT2 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and disposition of the SGLT2 inhibitor this compound in rats, monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the kidney and glucose excretion with dapagliflozin: preclinical and clinical evidence for SGLT2 inhibition as a new option for treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel FDA-approved this compound drug for treating type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Effectiveness of this compound in Patients with Type 2 Diabetes Mellitus and Stage 3a/3b Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound in patients with type 2 diabetes mellitus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexagliflozin as a Chemical Probe for SGLT2 Function Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexagliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a membrane protein primarily responsible for the reabsorption of glucose from the glomerular filtrate in the kidneys.[1][2][3] Its high affinity and specificity for SGLT2 over other sodium-dependent glucose transporters, such as SGLT1, make it an invaluable chemical probe for elucidating the physiological and pathophysiological roles of SGLT2.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate SGLT2 function in both in vitro and in vivo models.
This compound's mechanism of action involves the competitive inhibition of SGLT2, leading to a reduction in renal glucose reabsorption and a subsequent increase in urinary glucose excretion.[4][5][6] This targeted action allows researchers to dissect the downstream consequences of SGLT2 inhibition on various cellular and systemic processes, including intracellular signaling, metabolic pathways, and organ function.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies, providing a reference for its potency, selectivity, and effects.
Table 1: Preclinical Pharmacological Profile of this compound
| Parameter | Species/System | Value | Reference(s) |
| SGLT2 IC₅₀ | Human | 2 nM | [1] |
| SGLT1 IC₅₀ | Human | 5.6 µM | [1] |
| Selectivity (SGLT1/SGLT2) | Human | >2800-fold | [1] |
| Urinary Glucose Excretion ED₅₀ | Normal Rats | 0.38 mg/kg | [1] |
| Urinary Glucose Excretion ED₅₀ | Normal Dogs | 0.09 mg/kg | [1] |
Table 2: Summary of this compound Clinical Trial Data in Type 2 Diabetes
| Parameter | Study Population | Dosage | Change from Baseline (Placebo-Corrected) | Reference(s) |
| HbA1c | Adults with T2DM | 20 mg/day | -0.48% to -0.79% | [7][8][9] |
| Body Weight | Adults with T2DM | 20 mg/day | -1.61 kg to -2.7 kg | [7][10][11] |
| Systolic Blood Pressure | Adults with T2DM | 20 mg/day | -3.0 mmHg to -3.8 mmHg | [7][10][11] |
| Fasting Plasma Glucose | Adults with T2DM | 20 mg/day | Significant Reduction | [10] |
Signaling Pathways and Experimental Workflows
The inhibition of SGLT2 by this compound initiates a cascade of downstream cellular events beyond the direct reduction of glucose uptake. These pathways are critical for understanding the full spectrum of SGLT2's role in cellular function.
Figure 1: Simplified signaling cascade following SGLT2 inhibition by this compound.
Figure 2: Experimental workflow for the in vitro fluorescent glucose uptake assay.
Figure 3: Experimental workflow for the in vivo assessment of urinary glucose excretion.
Experimental Protocols
Protocol 1: In Vitro SGLT2-Mediated Glucose Uptake Assay
This protocol describes a fluorescent, cell-based assay to measure the inhibitory activity of this compound on SGLT2-mediated glucose uptake in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[2][12]
Materials:
-
HK-2 cell line
-
DMEM/F-12 medium with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
This compound
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Krebs-Ringer-Henseleit (KRH) buffer
-
96-well black, clear-bottom tissue culture plates
-
DMSO
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HK-2 cells in complete DMEM/F-12 medium at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed HK-2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well and allow them to grow to confluence (approximately 24-48 hours).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 0.5%.
-
Assay: a. On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer. b. Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO for control) to each well. c. Include control wells for total uptake (vehicle only) and non-specific uptake (a high concentration of a known SGLT2 inhibitor like phlorizin, e.g., 100 µM). d. Pre-incubate the plate at 37°C for 15-30 minutes. e. Initiate glucose uptake by adding 10 µL of 2-NBDG solution (in KRH buffer) to each well for a final concentration of 100-200 µM. f. Incubate the plate at 37°C for 30-60 minutes. g. Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Cell Lysis and Readout: a. Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking. b. Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells without cells). b. Calculate the percentage of inhibition for each this compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake). c. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: In Vivo Assessment of Urinary Glucose Excretion in a Diabetic Mouse Model
This protocol details the induction of diabetes in mice and the subsequent measurement of urinary glucose excretion following this compound administration.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Metabolic cages for mice
-
Glucose assay kit
-
Oral gavage needles (20-22 gauge)
Procedure:
-
Induction of Diabetes: a. Prepare a fresh solution of STZ in cold citrate buffer. b. Induce diabetes by intraperitoneal injection of STZ (e.g., a single high dose of 150-200 mg/kg or multiple low doses). c. Monitor blood glucose levels 2-3 days post-injection. Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Animal Acclimatization and Baseline Measurement: a. Acclimatize diabetic mice to individual metabolic cages for at least 48 hours. b. Collect urine over a 24-hour period to establish baseline urinary volume and glucose excretion.
-
This compound Administration: a. Prepare a suspension of this compound in the vehicle at the desired concentration. b. Administer a single dose of this compound or vehicle to the mice via oral gavage.
-
Urine Collection: a. Immediately after dosing, place the mice back into the metabolic cages. b. Collect urine over a 24-hour period. Record the total urine volume.
-
Urinary Glucose Measurement: a. Centrifuge the collected urine samples to remove any debris. b. Measure the glucose concentration in the urine samples using a glucose assay kit according to the manufacturer's instructions.
-
Data Analysis: a. Calculate the total amount of glucose excreted in the urine over 24 hours (Urinary Glucose Concentration x Total Urine Volume). b. Compare the urinary glucose excretion in the this compound-treated group to the vehicle-treated group.
Conclusion
This compound serves as a powerful and selective chemical probe for investigating the multifaceted functions of SGLT2. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their studies. By employing these methodologies, scientists can further unravel the intricate roles of SGLT2 in health and disease, paving the way for new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium-glucose cotransporter-2 inhibition reduces cellular senescence in the diabetic kidney by promoting ketone body-induced NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assays for Qualitative and Quantitative Assessment of Mouse Urine Glucose Concentrations [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. SGLT2 inhibitor this compound reduces blood sugar, high BP and weight in diabetics [medicaldialogues.in]
- 8. ccjm.org [ccjm.org]
- 9. A 96-week, multinational, randomized, double-blind, parallel-group, clinical trial evaluating the safety and effectiveness of this compound as a monotherapy for adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discoveriesjournals.org [discoveriesjournals.org]
- 11. Safety and Effectiveness of this compound in Patients with Type 2 Diabetes Mellitus and Stage 3a/3b Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Evaluating Bexagliflozin's Impact on Blood Pressure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for evaluating the impact of Bexagliflozin on blood pressure, drawing from established clinical trial protocols and the known mechanisms of SGLT2 inhibitors. These application notes and protocols are intended to guide researchers in designing and conducting studies to assess the antihypertensive effects of this compound.
Introduction
This compound is a sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus.[1] Beyond its glucose-lowering effects, this compound has been shown to have a modest but statistically significant blood pressure-lowering effect.[2][3] This has prompted further investigation into its potential as a treatment for essential hypertension.[1][4] This document outlines the key experimental protocols and data presentation formats to rigorously evaluate this compound's impact on blood pressure.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on systolic and diastolic blood pressure from various clinical trials.
Table 1: Effect of this compound on Ambulatory Blood Pressure
| Trial Identifier | Patient Population | Treatment Group | Duration | Baseline Mean SBP (mmHg) | Change from Baseline in Mean 24-h SBP (mmHg) |
| NCT03514641 | Essential Hypertension | This compound 20 mg | 12 weeks | ≥ 135 | Data not yet published |
| NCT03514641 | Essential Hypertension | Placebo | 12 weeks | ≥ 135 | Data not yet published |
Note: The primary endpoint for NCT03514641 is the change from baseline in mean 24-hour ambulatory systolic blood pressure (SBP).[1]
Table 2: Effect of this compound on Office Blood Pressure
| Trial | Patient Population | Treatment Group | Duration | Baseline SBP (mmHg) | Placebo-Adjusted Change in SBP (mmHg) | Baseline DBP (mmHg) | Placebo-Adjusted Change in DBP (mmHg) |
| BEST Trial | Type 2 Diabetes with High CV Risk | This compound 20 mg | 24 weeks | Not specified | -2.96 (in patients with baseline SBP ≥140 mmHg) | Not specified | Not specified |
| Phase 3 (CKD Stage 3a/3b) | Type 2 Diabetes with CKD | This compound 20 mg | 24 weeks | Not specified | -3.8 | Not specified | Not specified |
| Phase 2 Monotherapy | Type 2 Diabetes | This compound 20 mg | 96 weeks | Not specified | Statistically significant reduction | Not specified | Statistically significant reduction |
Experimental Protocols
Protocol for Ambulatory Blood Pressure Monitoring (ABPM)
This protocol is based on the design of the NCT03514641 clinical trial, which specifically investigates this compound's effect on essential hypertension using ABPM as the primary endpoint.[1][4]
Objective: To assess the 24-hour blood pressure profile of subjects treated with this compound compared to placebo.
Equipment:
-
A validated, automated, non-invasive ambulatory blood pressure monitor (e.g., Spacelabs 90207 or a similar validated device).[5][6]
-
Appropriately sized cuffs for each participant.
-
Data analysis software.
Procedure:
-
Participant Screening and Enrollment:
-
Recruit male and female subjects aged ≥ 20 years diagnosed with essential hypertension.[4]
-
Inclusion criteria should include an office seated SBP ≥ 140 and < 180 mm Hg and a mean 24-hour SBP ≥ 135 mm Hg during a screening ABPM session.[4]
-
Exclude patients with secondary hypertension, severe uncontrolled hypertension (e.g., DBP > 110 mmHg), or other conditions that may interfere with the study's objectives.[4]
-
-
Run-in Period (as per NCT03514641):
-
All enrolled subjects will undergo a 12-week open-label run-in period with this compound 20 mg once daily.[1]
-
-
Baseline ABPM Measurement (Week 12):
-
At the end of the run-in period, perform a baseline 24-hour ABPM measurement.
-
Fit the participant with the ABPM device on their non-dominant arm, ensuring the cuff size is appropriate.
-
Program the device to record blood pressure at regular intervals, for example, every 20-30 minutes during the day (e.g., 7:00 AM to 10:00 PM) and every 30-60 minutes at night (e.g., 10:00 PM to 7:00 AM).
-
Instruct the participant to maintain their usual daily activities but to keep their arm still and at heart level during measurements.
-
Provide a diary for the participant to record their activities, posture, and sleep times.
-
-
Randomization and Treatment:
-
Following the baseline ABPM, randomize subjects in a 1:1 ratio to receive either this compound 20 mg or a matching placebo once daily for the duration of the treatment period (e.g., 12 weeks).[1]
-
-
Follow-up ABPM Measurement (End of Treatment):
-
At the end of the treatment period, repeat the 24-hour ABPM measurement using the same protocol as the baseline measurement.[1]
-
-
Data Analysis:
-
The primary endpoint is the change from baseline in the mean 24-hour SBP.
-
Secondary endpoints include changes in mean 24-hour diastolic blood pressure (DBP), as well as daytime and nighttime SBP and DBP.
-
Analyze the data for statistical significance between the this compound and placebo groups.
-
Protocol for Office-Based Blood Pressure Measurement
This protocol is based on general best practices for clinical trials and is relevant to the secondary endpoints of trials like NCT03514641 and the primary blood pressure assessments in studies like the BEST trial.[1][7][8]
Objective: To obtain standardized and accurate measurements of seated office blood pressure.
Equipment:
-
A validated automated oscillometric blood pressure monitor (e.g., Omron HEM-907XL or similar).[9][10][11]
-
A range of cuff sizes to ensure proper fit for all participants.
-
A quiet, temperature-controlled room.
Procedure:
-
Participant Preparation:
-
Instruct the participant to avoid caffeine, exercise, and smoking for at least 30 minutes before the measurement.
-
Ensure the participant has an empty bladder.
-
Have the participant sit in a chair with their back supported and feet flat on the floor for at least 5 minutes before the first reading. The arm should be bare and supported at heart level.[7]
-
-
Measurement Process:
-
Use the appropriate cuff size for the participant's arm circumference.
-
Take a series of three blood pressure measurements in the same arm, with a 1-2 minute interval between each measurement.[7]
-
The participant and observer should not talk during the measurements.
-
-
Data Recording and Analysis:
-
Record all three readings.
-
The final office blood pressure for that visit should be the average of the last two readings.[12]
-
Compare the change from baseline in office SBP and DBP between the this compound and placebo groups.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Effect on Blood Pressure
This compound, as an SGLT2 inhibitor, lowers blood pressure through a multi-faceted mechanism. The primary driver is a mild osmotic diuresis and natriuresis. However, other contributing factors include modulation of the renin-angiotensin-aldosterone system (RAAS), reduction in sympathetic nervous system activity, and improvements in vascular function.
Caption: Signaling pathway of this compound's blood pressure-lowering effects.
Experimental Workflow for a Clinical Trial Evaluating this compound on Blood Pressure
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial designed to assess the impact of this compound on blood pressure.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A 96-week, multinational, randomized, double-blind, parallel-group, clinical trial evaluating the safety and effectiveness of this compound as a monotherapy for adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Effectiveness of this compound in Patients with Type 2 Diabetes Mellitus and Stage 3a/3b Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Integrated Assessment of the Safety and Effectiveness of this compound for the Management of Essential Hypertension | Clinical Research Trial Listing [centerwatch.com]
- 5. eoinobrien.org [eoinobrien.org]
- 6. Spacelabs 90207 - Medaval [medaval.ie]
- 7. Methods of Blood Pressure Assessment Used in Milestone Hypertension Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the accuracy of the OMRON HEM-907XL oscillometric blood pressure measurement device in patients with nondialytic chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Omron HEM-907XL (HEM-907-Z2) - Medaval [medaval.ie]
- 12. clario.com [clario.com]
Synthesis of Bexagliflozin and its Analogues: Application Notes and Protocols for Laboratory Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of Bexagliflozin, a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2), and its analogues. The information compiled herein is curated from key patents and peer-reviewed scientific literature to support research and development in the field of antidiabetic drug discovery.
Introduction
This compound is a C-aryl glucoside that has been approved for the treatment of type 2 diabetes. Its mechanism of action involves the inhibition of SGLT2 in the proximal renal tubules, thereby reducing the reabsorption of glucose from the glomerular filtrate and promoting its excretion in the urine. The synthesis of this compound and its analogues presents a significant challenge in medicinal chemistry, primarily due to the need for stereoselective control during the formation of the C-glycosidic bond. This document outlines established synthetic strategies and provides detailed protocols for key transformations.
Synthetic Strategies Overview
The synthesis of this compound and its C-aryl glucoside analogues typically involves the coupling of a protected glucose derivative with a functionalized aromatic aglycone. Key synthetic approaches often employ organometallic reagents and stereoselective reduction steps to achieve the desired β-anomeric configuration. The following sections detail a common synthetic route, highlighting the critical steps and reaction conditions.
A prevalent strategy for constructing the C-aryl glucoside core of this compound involves the reaction of a protected gluconolactone with an organolithium or Grignard reagent derived from the aglycone portion, followed by a stereoselective reduction of the resulting lactol intermediate.
Data Presentation: Key Reaction Steps and Yields
The following table summarizes the quantitative data for a representative synthesis of this compound, providing a clear comparison of reaction efficiencies at each key stage.
| Step | Reaction | Key Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC) | Reference |
| 1 | Formation of Aglycone Intermediate | 5-Iodo-2-chlorobenzoic acid, Thionyl chloride, Friedel-Crafts acylation catalyst | Room Temperature | 2-4 | Not specified | >98% | [1] |
| 2 | Etherification | Aglycone intermediate, 2-cyclopropoxyethanol, Cesium carbonate, DMF | Room Temperature | 12 | >85% | >99% | [2] |
| 3 | C-Glycosylation | Protected gluconolactone, n-BuLi, THF | -78 | 0.5 | Not specified | Intermediate | [3][4] |
| 4 | Stereoselective Reduction | Lactol intermediate, Triethylsilane, Boron trifluoride etherate, CH₂Cl₂/CH₃CN | -25 to -20 | 4 | 90 | 90.8% | [5][6] |
| 5 | Deprotection (Acetylated Intermediate) | Acetylated this compound, Sodium hydroxide, Methanol/Water | 60-70 | 2 | 90 | >99.9% | [3][7] |
| 6 | Final Purification/Crystallization | This compound, Cyclohexane | 25-30 | 12-15 | High | >99.9% | [3][7][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Synthesis of the Aglycone Moiety
This protocol describes the preparation of the key aromatic precursor to this compound.
Materials:
-
5-Iodo-2-chlorobenzoic acid
-
Thionyl chloride
-
Aluminum chloride (or other suitable Friedel-Crafts catalyst)
-
Appropriate aromatic substrate (e.g., phenetole)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-iodo-2-chlorobenzoic acid in dichloromethane, add thionyl chloride dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the conversion to the acid chloride is complete (monitored by TLC or LC-MS).
-
In a separate flask, prepare a solution of the aromatic substrate and a Lewis acid catalyst (e.g., aluminum chloride) in dichloromethane, cooled in an ice bath.
-
Slowly add the prepared acid chloride solution to the cooled mixture.
-
Allow the reaction to stir at room temperature until completion.
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aglycone ketone.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: C-Glycosylation and Stereoselective Reduction
This protocol details the crucial steps of forming the C-glycosidic bond and establishing the correct stereochemistry.
Materials:
-
Protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-β-D-gluconolactone)
-
Aglycone iodide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Triethylsilane (Et₃SiH)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Acetonitrile (MeCN)
-
Methanol (MeOH)
-
Methanesulfonic acid
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the aglycone iodide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add n-BuLi solution dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to generate the organolithium reagent.
-
In a separate flask, dissolve the protected gluconolactone in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared organolithium reagent to the gluconolactone solution, maintaining the temperature below -70 °C. Stir for 30 minutes.
-
Quench the reaction by adding a solution of methanesulfonic acid in methanol.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Isolate the crude lactol intermediate.
-
Dissolve the crude lactol in a mixture of dichloromethane and acetonitrile and cool to -25 °C.
-
In a separate flask, prepare a solution of triethylsilane and boron trifluoride etherate in dichloromethane/acetonitrile at -20 °C.
-
Slowly add the lactol solution to the cold triethylsilane solution, maintaining the temperature between -25 and -20 °C.
-
Stir the reaction mixture for 4 hours at this temperature.[5]
-
Quench the reaction by the slow addition of an aqueous sodium bicarbonate solution, ensuring the internal temperature remains below -10 °C.[5]
-
Adjust the pH to approximately 7.5 with solid sodium bicarbonate.[5]
-
Remove the solvents under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected this compound.[5]
Protocol 3: Deprotection and Final Purification
This protocol describes the final deprotection step to yield this compound and its purification.
Materials:
-
Protected this compound (from Protocol 2)
-
Sodium hydroxide
-
Methanol
-
Water
-
Acetic acid
-
Isopropyl acetate
-
Cyclohexane
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected this compound in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to 60-70 °C for 2 hours.[7]
-
Cool the reaction mixture to room temperature and neutralize with acetic acid to a pH of 6.5-8.0.[7]
-
Add isopropyl acetate and water, stir, and separate the layers.
-
Extract the aqueous layer with isopropyl acetate.
-
Combine the organic layers and concentrate under reduced pressure.
-
To the residue, add cyclohexane and stir for 12-15 hours to induce crystallization.[8]
-
Filter the solid product, wash with cyclohexane, and dry under vacuum to obtain pure this compound.[8]
Mandatory Visualizations
Synthetic Pathway of this compound
Caption: A simplified workflow for the synthesis of this compound.
Mechanism of Action: SGLT2 Inhibition
Caption: SGLT2 inhibition by this compound in the renal tubule.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2018207113A1 - A process for the preparation of sglt2 inhibitor and intermediates thereof - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. An efficient method for synthesis of this compound and its carbon-13 labeled analogue - Lookchem [lookchem.com]
- 7. US11198703B2 - Process for the preparation of SGLT2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 8. US20200123186A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Overcoming solubility and stability issues with Bexagliflozin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility and stability challenges when working with Bexagliflozin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility limitations of this compound?
A1: this compound is classified as a poorly soluble drug. While highly soluble in Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in many common laboratory solvents and aqueous buffers. Qualitative assessments describe it as "slightly soluble" or "very little soluble" in methanol, acetonitrile, ethylene glycol, and propylene glycol.[1] For in vivo studies in animals, it has been formulated in polyethylene glycol 400 (PEG 400).[2]
Q2: My this compound is precipitating out of my aqueous experimental buffer. What can I do?
A2: Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. Here are several troubleshooting steps:
-
Co-solvent Approach: Ensure you are using a co-solvent. Prepare a high-concentration stock solution in 100% DMSO and dilute it serially into your aqueous buffer. The final concentration of DMSO should be kept as low as possible (ideally <0.5%) to avoid solvent-induced artifacts in your experiment.
-
pH Adjustment: this compound's stability is pH-dependent, with greater stability observed around pH 4.0.[3] While its solubility across different pH values is not extensively published, you can empirically test the solubility in your buffer system at various pH levels.
-
Use of Solubilizing Excipients: Consider the use of solubilizing agents. Non-ionic surfactants like Tween® 80 or Pluronic® F68, or complexing agents like cyclodextrins, are commonly used to enhance the solubility of poorly soluble compounds.[2][4] However, their specific efficacy with this compound should be experimentally verified.
Q3: What are the primary stability concerns with this compound?
A3: The main stability concern for this compound is its susceptibility to degradation under acidic conditions. Forced degradation studies have shown significant degradation when exposed to strong acids.[5] It is relatively stable under basic, oxidative, thermal, and photolytic stress. To maintain stability, it is recommended to avoid strongly acidic environments and to store solutions under appropriate conditions (see stability troubleshooting guide below).
Q4: How is this compound metabolized, and should I be concerned about this in my in vitro experiments?
A4: this compound is primarily metabolized in the liver through oxidation by the cytochrome P450 enzyme CYP3A4 and glucuronidation by UGT1A9.[6][7] If you are using liver microsomes or cell lines that express these enzymes (e.g., primary hepatocytes), you should be aware that this compound may be metabolized over the course of your experiment. This could lead to a decrease in the concentration of the parent compound.
Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in my desired solvent. | The solvent is not appropriate for this compound, or the concentration is too high. | For stock solutions, use 100% DMSO. For working solutions, consider solvents in which this compound has shown some solubility, such as PEG 400 or oleic acid, depending on your experimental system.[8] |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | "Solvent shock" due to rapid change in polarity. The final concentration exceeds the aqueous solubility limit. | Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and even dispersion. Perform a pilot solubility test to determine the maximum achievable concentration in your specific buffer system. |
| The solution is cloudy or hazy after preparation. | Fine, undissolved particles are present. | Try gentle warming (e.g., 37°C) and sonication to aid dissolution. If cloudiness persists, the solubility limit may have been exceeded. Filter the solution through a 0.22 µm filter to remove undissolved particles before use. |
Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration over time in an acidic buffer. | Acid-catalyzed hydrolysis. | If your experiment allows, adjust the pH of your buffer to be closer to neutral or slightly acidic (around pH 4-5), where this compound is more stable.[3] Prepare fresh solutions before each experiment. |
| Degradation of this compound in cell culture media. | Interaction with media components or instability at physiological pH and temperature over long incubation times. | Minimize the time this compound is incubated in the media. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. Conduct a stability study of this compound in your specific cell culture media. |
| Potential for photodegradation. | Exposure to light. | While forced degradation studies show relative stability to light, it is good laboratory practice to protect this compound solutions from direct light by using amber vials or covering containers with aluminum foil. |
Data Presentation
Table 1: Summary of this compound Solubility
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | High (Specific value not reported) | Common knowledge for similar compounds |
| Oleic Acid | 20 - 45 mg/mL | [8] |
| Polyethylene Glycol 400 (PEG 400) | 40 mg/mL | [8] |
| Methanol, Acetonitrile, Ethylene Glycol, Propylene Glycol | Very little soluble | [1] |
| Aqueous Buffers | Poorly soluble | General observation |
Table 2: Summary of this compound Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 8 hours | 80°C | 17.77% | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH | Not specified | Not specified | 10.02% | [5] |
| Oxidative | 3% H₂O₂ | Not specified | Not specified | 3.35% | [5] |
| Photolytic | UV light | Not specified | Not specified | 8.86% | [5] |
| Thermal | Dry Heat | Not specified | Not specified | Not significant | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).
-
Vortex and/or sonicate the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer or cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial dilutions of the stock solution into the aqueous buffer or cell culture medium to achieve the final desired concentration.
-
Crucial Step: Add the small volume of the DMSO stock solution to the larger volume of the aqueous buffer/medium while vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is low (e.g., <0.5%) and consistent across all experimental conditions, including vehicle controls.
-
Prepare fresh working solutions for each experiment.
-
Protocol 3: Empirical Determination of this compound Solubility in an Aqueous Buffer
-
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
-
Materials:
-
This compound powder
-
Aqueous buffer of interest (at the desired pH)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a microcentrifuge tube (e.g., 5-10 mg in 1 mL).
-
Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with continuous shaking or rotation for 24-48 hours to reach equilibrium.
-
Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved powder.
-
Carefully collect the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
The measured concentration represents the saturation solubility of this compound in that specific buffer and temperature.
-
Mandatory Visualizations
Caption: Major metabolic pathways of this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. bpasjournals.com [bpasjournals.com]
- 3. Recent advances on aqueous solubility prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP4225273A1 - Pharmaceutical formulations - Google Patents [patents.google.com]
- 5. WO2022073151A1 - Pharmaceutical formulations - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Identifying and mitigating off-target effects of Bexagliflozin in cell-based assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of Bexagliflozin in your cell-based assays.
I. Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary targets of this compound?
A1: this compound is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is its primary therapeutic target for the treatment of type 2 diabetes mellitus. It exhibits significantly lower activity against the SGLT1 transporter, indicating a high degree of selectivity. Emerging research on SGLT2 inhibitors as a class suggests potential off-target effects on various cellular signaling pathways that are independent of SGLT2 inhibition.
Q2: What are the potential off-target signaling pathways that might be affected by this compound?
A2: Based on studies of SGLT2 inhibitors, potential off-target pathways that could be modulated by this compound include:
-
AMP-activated protein kinase (AMPK) signaling: Several SGLT2 inhibitors have been shown to activate AMPK, a key regulator of cellular energy homeostasis.
-
Sirtuin 1 (SIRT1) activation: Activation of this NAD+-dependent deacetylase, involved in cellular stress resistance and metabolism, has been observed with some SGLT2 inhibitors.
-
Na+/H+ exchanger (NHE1) inhibition: Some studies suggest that certain SGLT2 inhibitors may directly inhibit the cardiac Na+/H+ exchanger, which is implicated in cardioprotection.
-
Mitochondrial function and reactive oxygen species (ROS) production: SGLT2 inhibitors may impact mitochondrial respiration and reduce the production of ROS.
-
Akt signaling pathway: this compound has been found to activate the Akt signaling pathway, which is involved in cell survival and growth.[1]
Q3: At what concentrations should I be concerned about off-target effects?
A3: Off-target effects are generally concentration-dependent. While this compound is a potent SGLT2 inhibitor with a low nanomolar IC50, significantly higher concentrations, often in the micromolar range, may be required to engage off-target molecules. It is crucial to perform dose-response experiments for your specific cell-based assay to distinguish between on-target and potential off-target effects.
Q4: How can I determine if the observed phenotype in my assay is due to an off-target effect of this compound?
A4: To determine if an observed effect is off-target, consider the following strategies:
-
Use a structurally different SGLT2 inhibitor: Compare the effects of this compound with another SGLT2 inhibitor that has a different chemical structure. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue experiments: If your cell line expresses SGLT2, attempt to rescue the phenotype by overexpressing SGLT2.
-
Use SGLT2-knockout/knockdown cells: If the effect persists in cells lacking SGLT2, it is indicative of an off-target mechanism.
-
Counter-screening: Test this compound in assays for known off-target pathways of SGLT2 inhibitors (e.g., AMPK, NHE1).
II. Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound in a Cell Viability/Proliferation Assay
| Potential Cause | Troubleshooting Step |
| Off-target cytotoxicity at high concentrations | Perform a comprehensive dose-response curve to identify a specific activity window. Test this compound in a panel of cell lines with varying SGLT2 expression to assess for non-specific toxicity. |
| Cell culture conditions | Maintain consistent cell passage numbers and seeding densities. Ensure the health and viability of your cells before each experiment. |
| Compound stability and solubility | Prepare fresh serial dilutions of this compound for each experiment. Visually inspect for any precipitation of the compound in your assay medium. |
| Assay-specific interference | If using a luminescence or fluorescence-based assay, test for direct inhibition or activation of the reporter enzyme (e.g., luciferase) by this compound in a cell-free system. |
Issue 2: Unexpected Changes in Cellular Metabolism
| Potential Cause | Troubleshooting Step |
| Off-target effects on mitochondrial function | Measure mitochondrial respiration using a Seahorse XF Analyzer or similar technology. Assess changes in mitochondrial membrane potential and ROS production using fluorescent probes. |
| Activation of AMPK signaling | Perform a western blot to analyze the phosphorylation status of AMPK and its downstream target, ACC. |
| Alterations in glucose uptake independent of SGLT2 | Use a fluorescent glucose analog (e.g., 2-NBDG) to measure glucose uptake in cells that do not express SGLT2. |
III. Experimental Protocols & Methodologies
Protocol 1: Assessing AMPK Activation by Western Blot
This protocol describes how to determine the activation of AMPK in response to this compound treatment by measuring the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for a specified time (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal.
Protocol 2: Measuring SIRT1 Activity with a Fluorometric Assay
This protocol outlines a method to measure the deacetylase activity of SIRT1 in cell lysates following this compound treatment.
Materials:
-
SIRT1 Activity Assay Kit (Fluorometric) (e.g., Abcam ab156065 or similar)
-
Cell line of interest
-
This compound
-
Cell lysis buffer (provided in the kit or a compatible buffer)
-
Anti-SIRT1 antibody for immunoprecipitation (if necessary)
-
Protein A/G agarose beads (if necessary)
-
Fluorescence microplate reader
Methodology:
-
Cell Treatment and Lysate Preparation:
-
Treat cells with this compound as described in the AMPK protocol.
-
Prepare cell lysates according to the assay kit manufacturer's instructions.
-
-
(Optional) Immunoprecipitation of SIRT1: For a more specific measurement, immunoprecipitate SIRT1 from the cell lysates using an anti-SIRT1 antibody and protein A/G agarose beads.
-
SIRT1 Activity Assay:
-
Follow the manufacturer's protocol for the SIRT1 activity assay. This typically involves incubating the cell lysate or immunoprecipitated SIRT1 with a fluorogenic substrate and NAD+.
-
The deacetylase activity of SIRT1 will generate a fluorescent product.
-
-
Data Measurement and Analysis: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Compare the fluorescence signal from this compound-treated samples to the vehicle control.
Protocol 3: Assessing NHE1 Inhibition via Intracellular pH Measurement
This protocol describes a method to assess the effect of this compound on the activity of the Na+/H+ exchanger 1 (NHE1) by monitoring the recovery of intracellular pH (pHi) after an acid load.
Materials:
-
Cell line expressing NHE1 (e.g., H9c2 or primary cardiomyocytes)
-
This compound
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
HEPES-buffered saline solution
-
NH4Cl
-
Fluorescence microscope or plate reader capable of ratiometric measurements
Methodology:
-
Cell Loading: Load cells with the pH-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence ratio at two different excitation wavelengths.
-
Acid Load: Induce an intracellular acid load by exposing the cells to a solution containing NH4Cl, followed by its removal.
-
pH Recovery: Monitor the recovery of intracellular pH in the presence of varying concentrations of this compound or a known NHE1 inhibitor (e.g., Cariporide) as a positive control. The rate of pHi recovery is indicative of NHE1 activity.
-
Data Analysis: Calculate the rate of pHi recovery (dpH/dt) for each condition. Compare the rates in the presence of this compound to the vehicle control.
IV. Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 | Source |
| SGLT2 | ~2 nM | [1] |
| SGLT1 | ~5.6 µM | [1] |
Note: A comprehensive off-target screening panel for this compound against a broad range of kinases, enzymes, receptors, and ion channels is not publicly available. Researchers are encouraged to perform their own selectivity profiling to fully characterize the off-target effects of this compound in their experimental system.
V. Visualizations
References
Optimizing Bexagliflozin treatment protocols to minimize adverse effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bexagliflozin. The information aims to help optimize treatment protocols and minimize adverse effects during preclinical and clinical research.
This compound at a Glance: Mechanism of Action
This compound is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal renal tubules. SGLT2 is responsible for the reabsorption of the majority of glucose filtered by the kidneys. By inhibiting SGLT2, this compound reduces renal glucose reabsorption and increases urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism of action also contributes to a reduction in body weight and systolic blood pressure.
Troubleshooting Guides & FAQs
This section addresses specific issues that researchers may encounter during their experiments with this compound.
I. Genitourinary Tract Infections
Question: We are observing a higher than expected incidence of genital mycotic infections in our animal models treated with this compound. How can we mitigate this?
Answer: An increased incidence of genital mycotic infections is a known class effect of SGLT2 inhibitors due to increased urinary glucose excretion, which promotes fungal growth.
Troubleshooting Steps:
-
Hygiene and Husbandry: Ensure meticulous cage hygiene and animal husbandry to reduce the risk of opportunistic infections.
-
Prophylactic Measures: Consider co-administration of a prophylactic antifungal agent. The choice of agent should be carefully considered to avoid potential drug-drug interactions that could affect the study's outcome.
-
Monitoring: Implement a regular monitoring schedule for early signs of infection, such as redness, swelling, or discharge in the genital area.
-
Dose-Response Evaluation: If your study design allows, evaluate if a lower effective dose of this compound results in a decreased incidence of mycotic infections.
FAQ: What is the reported incidence of genital mycotic infections in clinical trials?
Answer: In the BEST clinical trial, genital mycotic infections occurred in 9.5% of patients treated with this compound compared to 3.0% in the placebo group.
II. Volume Depletion and Renal Effects
Question: Our study subjects are showing signs of dehydration and a transient increase in serum creatinine after initiating this compound. Is this expected and how should we manage it?
Answer: this compound can cause intravascular volume contraction, which may manifest as symptomatic hypotension or transient changes in creatinine. This is due to the osmotic diuresis resulting from increased urinary glucose excretion.
Troubleshooting Steps:
-
Hydration Status: Ensure adequate hydration of study subjects before and during treatment.
-
Electrolyte and Renal Function Monitoring: Implement a frequent monitoring schedule for serum electrolytes, blood urea nitrogen (BUN), and creatinine, especially during the initial phase of treatment.
-
Dose Adjustment of Concomitant Medications: If subjects are on diuretics, consider a dose reduction to mitigate the risk of volume depletion.
-
Exclusion Criteria: For future studies, consider excluding subjects with pre-existing severe renal impairment or those at high risk for volume depletion.
FAQ: What are the typical changes in renal function markers observed with this compound?
Answer: Clinical trials have shown that this compound can cause a transient increase in serum creatinine and a corresponding decrease in estimated glomerular filtration rate (eGFR) upon initiation of therapy. These changes are generally mild and tend to stabilize over time.
III. Hypoglycemia
Question: We are observing episodes of hypoglycemia in our experimental group receiving this compound in combination with insulin. How can we manage this?
Answer: While this compound as a monotherapy has a low risk of causing hypoglycemia, the risk is increased when used in combination with insulin or insulin secretagogues like sulfonylureas.
Troubleshooting Steps:
-
Dose Reduction of Concomitant Medications: A lower dose of insulin or insulin secretagogue may be required to minimize the risk of hypoglycemia when used in combination with this compound.
-
Blood Glucose Monitoring: Implement a rigorous blood glucose monitoring protocol, especially during the initial period of co-administration.
-
Subject Education (Clinical Trials): In a clinical setting, educate participants on the signs and symptoms of hypoglycemia and the appropriate corrective actions.
FAQ: What is the incidence of hypoglycemia with this compound?
Answer: In the BEST trial, the rate of any hypoglycemia was similar in both the this compound and placebo groups (both 43%), with serious hypoglycemia being uncommon (0.9% and 1.4%, respectively).
Data Presentation: Adverse Events in Clinical Trials
The following tables summarize quantitative data on adverse events from key clinical trials involving this compound.
Table 1: Incidence of Common Adverse Events (this compound vs. Placebo)
| Adverse Event | This compound (20 mg) Incidence | Placebo Incidence | Reference |
| Female Genital Mycotic Infections | >5% | - | |
| Urinary Tract Infection | >5% | - | |
| Increased Urination | >5% | - | |
| Genital Mycotic Infection (BEST Trial) | 9.5% | 3.0% | |
| Volume Depletion Related Events (in patients with moderate renal impairment) | 8.9% | 3.9% |
Table 2: Incidence of Lower Limb Amputations (this compound vs. Placebo)
| Patient Group | This compound (Events per 1000 patient-years) | Placebo (Events per 1000 patient-years) | Reference |
| Patients with T2D and established or at risk for CVD | 8.3 | 5.1 |
Table 3: Comparison of Adverse Events (this compound vs. Dapagliflozin)
| Adverse Event | This compound (20 mg) | Dapagliflozin (10 mg) | Reference |
| Any Adverse Event | 62.6% | 65.0% | |
| Serious Adverse Events | 4.4% | 3.5% |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the effects of this compound.
Protocol 1: In Vitro SGLT2 Inhibition Assay
Objective: To determine the in vitro potency and selectivity of this compound in inhibiting SGLT2-mediated glucose uptake.
Materials:
-
Human SGLT2 (hSGLT2) expressing cell line (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
This compound
-
Fluorescent glucose analog (e.g., 2-(N-(7-Nitrobenz-2-oxa
Addressing variability in patient response to Bexagliflozin in clinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Bexagliflozin. The content addresses potential variability in patient response observed in clinical studies, offering insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which is primarily located in the proximal renal tubules. By inhibiting SGLT2, this compound reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[1][2] This mechanism is independent of insulin secretion.
Q2: What are the main factors that can influence patient response to this compound?
A2: Several factors can contribute to variability in patient response to this compound, including:
-
Renal Function: The glucose-lowering efficacy of this compound is dependent on renal function. Patients with impaired renal function exhibit a reduced response.[3]
-
Genetic Variations: this compound is primarily metabolized by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9).[1][4][5] Genetic polymorphisms in the UGT1A9 gene may alter the metabolism and clearance of the drug, potentially affecting its efficacy and safety profile.[4]
-
Concomitant Medications: Co-administration of drugs that induce UGT enzymes can decrease this compound exposure and efficacy. Conversely, using this compound with insulin or insulin secretagogues can increase the risk of hypoglycemia.
-
Patient Characteristics: Factors such as a history of genital mycotic infections or a predisposition to ketoacidosis can influence the safety and tolerability of this compound.[6]
Q3: How does renal impairment affect the efficacy of this compound?
A3: The glucose-lowering effect of this compound diminishes as renal function declines. In patients with moderate renal impairment, the drug still demonstrates a statistically significant reduction in HbA1c, although to a lesser extent than in patients with normal renal function. For instance, in a study of patients with type 2 diabetes and stage 3a/3b chronic kidney disease (CKD), this compound lowered hemoglobin A1c by a placebo-corrected 0.37%.[3] Specifically, patients with CKD stage 3a (eGFR 45 to < 60) and 3b (eGFR 30 to < 45) experienced placebo-adjusted reductions in HbA1c of 0.31% and 0.43%, respectively.[3][7]
Q4: Are there any known effects of genetic polymorphisms on this compound's metabolism?
A4: this compound is a substrate for UGT1A9.[1][4][5] Genetic variants in the UGT1A9 gene, such as UGT1A9*3, have been shown to affect the pharmacokinetics of other drugs metabolized by this enzyme.[8] While specific quantitative data on the impact of these polymorphisms on this compound's clinical response are still emerging, it is plausible that they could lead to inter-individual differences in drug exposure and, consequently, efficacy and adverse effects.[4] Researchers should consider genotyping for UGT1A9 variants if significant variability in drug levels or response is observed.
Troubleshooting Guides
Issue 1: Suboptimal Glycemic Response in a Subset of Study Participants
Possible Causes and Troubleshooting Steps:
-
Assess Renal Function:
-
Action: Stratify study participants based on their estimated glomerular filtration rate (eGFR).
-
Rationale: Reduced renal function is a primary reason for a diminished response to this compound.[3] Analyzing data by eGFR categories can help determine if the suboptimal response is concentrated in patients with renal impairment.
-
-
Evaluate Concomitant Medications:
-
Action: Review the medication history of all participants to identify the use of UGT enzyme inducers (e.g., rifampin, phenytoin, phenobarbital).
-
Rationale: These medications can accelerate the metabolism of this compound, leading to lower plasma concentrations and reduced efficacy.
-
-
Consider Pharmacogenomic Analysis:
-
Action: If unexplained variability persists, consider genotyping participants for common UGT1A9 polymorphisms (e.g., UGT1A9*3).
-
Rationale: Individuals with certain genetic variants may metabolize this compound more rapidly or slowly, affecting drug exposure and therapeutic outcomes.[4]
-
Issue 2: High Incidence of Adverse Events
Possible Causes and Troubleshooting Steps:
-
Hypoglycemia:
-
Action: Analyze the data to determine if hypoglycemic events are more frequent in participants also taking insulin or insulin secretagogues.
-
Rationale: this compound can increase the risk of hypoglycemia when used in combination with these medications. A review of the insulin/secretagogue dosing protocol may be necessary.
-
-
Genital Mycotic Infections:
-
Action: Review patient demographics and medical history for risk factors such as a prior history of such infections.
-
Rationale: Patients with a history of genital mycotic infections are at a higher risk of recurrence when taking SGLT2 inhibitors.
-
-
Volume Depletion-Related Events (e.g., dizziness, hypotension):
-
Action: Assess the baseline hydration status and diuretic use in affected participants.
-
Rationale: this compound has a diuretic effect, which can be exacerbated in patients who are already volume-depleted or taking diuretics.[9]
-
Data Presentation
Table 1: Summary of this compound Efficacy in Patients with Normal and Impaired Renal Function
| Patient Population | Baseline HbA1c (%) | Placebo-Corrected HbA1c Reduction (%) | Reference |
| T2DM with Normal Renal Function (BEST Trial) | 8.32 | -0.48 | [3] |
| T2DM with Stage 3a/3b CKD | ~8.0 | -0.37 | [3] |
| T2DM with Stage 3a CKD (eGFR 45 to < 60 mL/min/1.73m²) | ~8.0 | -0.31 | [3][7] |
| T2DM with Stage 3b CKD (eGFR 30 to < 45 mL/min/1.73m²) | ~8.0 | -0.43 | [3][7] |
Experimental Protocols
Protocol 1: In Vitro SGLT2 Inhibition Assay Using a Fluorescent Glucose Analog
This protocol describes a cell-based assay to determine the inhibitory activity of test compounds against SGLT2.
Materials:
-
Human kidney proximal tubule cell line (HK-2)
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Krebs-Ringer-Henseleit (KRH) buffer
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Test compound (e.g., this compound) and vehicle (DMSO)
-
Positive control (e.g., Dapagliflozin)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HK-2 cells in DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2. Seed the cells into 96-well plates and grow to confluence.
-
Compound Preparation: Prepare stock solutions of the test compound and controls in DMSO. Make serial dilutions in KRH buffer to achieve the desired final concentrations (ensure final DMSO concentration is ≤ 0.5%).
-
Assay Procedure: a. Wash the confluent cell monolayers twice with pre-warmed KRH buffer. b. Add 100 µL of KRH buffer containing the test compound, vehicle, or control to the appropriate wells. c. Include controls for total uptake (vehicle only) and non-specific uptake (a high concentration of D-glucose, e.g., 30 mM, or sodium-free KRH buffer). d. Pre-incubate the plate at 37°C for 15-30 minutes. e. Initiate glucose uptake by adding 10 µL of 2-NBDG solution to each well (final concentration 100-200 µM). f. Incubate the plate at 37°C for 30-60 minutes. g. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Fluorescence Measurement: a. Lyse the cells according to your laboratory's standard protocol. b. Measure the fluorescence of the cell lysates using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Outline of a Phase III Clinical Trial for this compound Efficacy and Safety (Based on the BEST Trial)
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
Participant Population: Adults with type 2 diabetes mellitus and established cardiovascular disease or multiple cardiovascular risk factors.
Intervention:
-
Treatment Group: this compound (e.g., 20 mg once daily)
-
Control Group: Placebo
Primary Endpoint: Change in Hemoglobin A1c (HbA1c) from baseline at 24 weeks.
Key Secondary Endpoints:
-
Change in body weight.
-
Change in systolic blood pressure.
-
Major Adverse Cardiovascular Events (MACE).
Methodology:
-
Screening and Enrollment: Screen patients based on inclusion and exclusion criteria, including baseline HbA1c and cardiovascular risk profile.
-
Randomization: Randomize eligible participants in a 2:1 ratio to receive either this compound or placebo.
-
Treatment Period: Administer the assigned treatment for a predefined duration (e.g., 24 weeks for the primary endpoint, with longer-term follow-up for safety).
-
Data Collection: Collect data on HbA1c, body weight, blood pressure, and adverse events at baseline and regular intervals throughout the study.
-
Statistical Analysis: Analyze the change in HbA1c from baseline to 24 weeks between the this compound and placebo groups using an appropriate statistical model (e.g., analysis of covariance - ANCOVA).
Visualizations
Caption: this compound's mechanism of action in the renal proximal tubule.
Caption: Workflow for an in vitro SGLT2 inhibition assay.
Caption: A decision tree for troubleshooting patient response variability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolism and disposition of the SGLT2 inhibitor this compound in rats, monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Effectiveness of this compound in Patients with Type 2 Diabetes Mellitus and Stage 3a/3b Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound as an Adjunct Therapy to Diet and Exercise to Improve Glycaemic Control in Adults with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bjbms.org [bjbms.org]
- 9. discoveriesjournals.org [discoveriesjournals.org]
Welcome to the technical support center for Bexagliflozin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[3] This mechanism is independent of insulin secretion.
Q2: What are the expected effects of this compound in a preclinical animal model of type 2 diabetes?
In animal models of type 2 diabetes, such as streptozotocin (STZ)-induced diabetic rats or mice, oral administration of this compound is expected to cause a dose-dependent increase in urinary glucose excretion.[2] This leads to a reduction in blood glucose levels and, over a longer treatment period, a decrease in glycated hemoglobin (HbA1c).[2] Additionally, you may observe a modest reduction in body weight and systolic blood pressure.[4]
Q3: Are there any known off-target effects of this compound that I should be aware of?
This compound is highly selective for SGLT2 over SGLT1.[2] However, like other SGLT2 inhibitors, it is important to consider potential downstream effects. Some studies on other SGLT2 inhibitors, such as canagliflozin and empagliflozin, have suggested an activation of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism.[5][6] While direct evidence for this compound's effect on AMPK is still emerging, it is a potential area to investigate if you observe unexpected metabolic changes in your experimental system.
Troubleshooting Guides
In Vitro SGLT2 Inhibition Assays
Q4: I am not observing the expected potency (IC50) of this compound in my cell-based SGLT2 inhibition assay. What could be the issue?
Several factors can contribute to lower than expected potency in an SGLT2 inhibition assay. Consider the following troubleshooting steps:
-
Cell Line Health and Passage Number: Ensure your cells (e.g., HK-2 cells) are healthy and within a low passage number. High passage numbers can lead to decreased SGLT2 expression.
-
Compound Solubility and Stability: Verify that this compound is fully dissolved in your assay buffer. Poor solubility can lead to an underestimation of the true concentration. Also, confirm the stability of the compound under your experimental conditions.
-
Assay Buffer Composition: SGLT2 is a sodium-dependent transporter. Ensure your assay buffer contains an appropriate concentration of sodium. Running controls with and without sodium can help isolate SGLT2-specific glucose uptake.
-
Fluorescent Probe Concentration: If using a fluorescent glucose analog like 2-NBDG, optimize its concentration. High concentrations can lead to signal quenching and increased background.
-
Washing Steps: Insufficient washing after incubation with the fluorescent probe can result in high background fluorescence. Increase the number and stringency of washing steps with ice-cold buffer.
Q5: My dose-response curves for this compound are inconsistent between experiments. How can I improve reproducibility?
Inconsistent dose-response curves are often due to variability in experimental conditions. To improve reproducibility:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well and that the cells have formed a confluent monolayer before starting the assay.
-
Consistent Incubation Times: Adhere strictly to the defined incubation times for compound treatment and glucose uptake.
-
Temperature Control: Maintain a constant temperature (typically 37°C) throughout the assay, as temperature fluctuations can affect transporter activity.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
-
Control Wells: Include appropriate controls in every experiment, such as vehicle control (no inhibitor), positive control (a known SGLT2 inhibitor), and non-specific uptake control (e.g., high concentration of D-glucose or sodium-free buffer).
In Vivo Animal Studies
Q6: I am not seeing a significant glucose-lowering effect of this compound in my STZ-induced diabetic rat model. What are the potential reasons?
If you are not observing the expected glucose-lowering effect in your in vivo model, consider the following:
-
Successful Induction of Diabetes: Confirm that diabetes has been successfully induced by measuring baseline blood glucose levels. Blood glucose levels should be significantly elevated (typically >250 mg/dL) before starting treatment.
-
Drug Formulation and Administration: Ensure that the this compound formulation is appropriate for oral administration and that the gavage technique is performed correctly to ensure the full dose is delivered.
-
Dose Selection: The dose of this compound may be too low. Refer to preclinical studies for effective dose ranges. For example, ED50 values for urinary glucose excretion in normal rats and dogs have been reported to be 0.38 and 0.09 mg/kg, respectively.[2]
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your animal model. The timing of blood glucose measurements relative to drug administration is crucial.
-
Animal Strain and Diet: Different rodent strains can have varying responses to STZ and hypoglycemic agents. Ensure the strain you are using is appropriate. The diet of the animals can also influence blood glucose levels.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 | Reference |
| SGLT2 | Human | 2 nM | [1][2] |
| SGLT1 | Human | 5.6 µM | [2] |
Table 2: Preclinical Pharmacodynamic Data for this compound
| Species | Parameter | ED50 | Reference |
| Rat (Normal) | Urinary Glucose Excretion | 0.38 mg/kg | [2] |
| Dog (Normal) | Urinary Glucose Excretion | 0.09 mg/kg | [2] |
Experimental Protocols
Protocol 1: In Vitro SGLT2 Inhibition Assay using 2-NBDG in HK-2 Cells
This protocol describes a non-radioactive method for measuring SGLT2-mediated glucose uptake in the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2. The assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[7][8][9][10]
Materials:
-
HK-2 cell line
-
DMEM/F-12 medium with 10% FBS and penicillin/streptomycin
-
96-well black, clear-bottom tissue culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (with and without sodium)
-
2-NBDG
-
This compound
-
Positive control (e.g., Dapagliflozin)
-
D-glucose
-
DMSO
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture: Culture HK-2 cells in complete medium and seed them into a 96-well plate to reach confluence.
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer.
-
Glucose Uptake Assay:
-
Wash the confluent cells with pre-warmed KRH buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. Include vehicle, positive, and non-specific uptake controls.
-
Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.
-
Terminate the uptake by washing the cells with ice-cold KRH buffer.
-
-
Fluorescence Measurement: Lyse the cells and measure the fluorescence of the cell lysates using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)
This protocol describes the induction of diabetes in rats using a single high dose of STZ.[11][12][13][14][15]
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Cold sterile 0.1 M citrate buffer (pH 4.5)
-
10% sucrose solution
-
Blood glucose meter and test strips
Procedure:
-
Animal Preparation: Acclimatize the rats for at least one week. Fast the animals for 4-6 hours before STZ injection, with free access to water.
-
STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer to the desired concentration (e.g., 65 mg/kg). STZ is light-sensitive and unstable in solution, so prepare it fresh and protect it from light.
-
STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (i.p.) or intravenously (i.v.).
-
Post-Injection Care: To prevent initial hypoglycemia, replace drinking water with a 10% sucrose solution for the first 24-48 hours after STZ injection.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic and can be used for subsequent experiments.
Visualizations
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound.
Caption: Experimental workflow for the in vitro SGLT2 inhibition assay using 2-NBDG.
Caption: Workflow for inducing diabetes in rats using streptozotocin (STZ).
References
- 1. This compound | SGLT | TargetMol [targetmol.com]
- 2. This compound | SGLT2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. discoveriesjournals.org [discoveriesjournals.org]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Empagliflozin inhibits excessive autophagy through the AMPK/GSK3β signalling pathway in diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. az.research.umich.edu [az.research.umich.edu]
- 15. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
Managing potential drug-drug interactions with Bexagliflozin in research settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing potential drug-drug interactions with Bexagliflozin in a research setting. The following information, presented in a question-and-answer format, addresses specific issues that may arise during your experiments, offering troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound is primarily metabolized by UDP-glucuronosyltransferase 1A9 (UGT1A9) and, to a lesser extent, by Cytochrome P450 3A (CYP3A).[1][2][3][4][5] This is a critical consideration when co-administering any compound that may interact with these enzymes.
Q2: My experimental compound is a known UGT inducer. What effect can I expect on this compound?
A2: UGT enzyme inducers, such as rifampin, can significantly reduce the systemic exposure of this compound, potentially leading to decreased efficacy.[1][6][7][8] If your research involves co-administration with a UGT inducer, you should anticipate a lower plasma concentration of this compound.
Q3: I am investigating a new compound that may inhibit CYP3A4. Should I be concerned about an interaction with this compound?
A3: While CYP3A4 is a minor metabolic pathway for this compound, potent inhibitors of CYP3A4 could potentially increase its plasma concentration. However, based on in vitro studies, this compound itself is not expected to inhibit major CYP450 isoenzymes, including CYP3A4, at clinically relevant concentrations.[1][2]
Q4: Does this compound interact with common antidiabetic drugs like metformin, glimepiride, or sitagliptin in preclinical models?
A4: Clinical studies have shown no clinically meaningful changes in the pharmacokinetics of this compound or co-administered metformin, glimepiride, or sitagliptin.[1][2][9] Therefore, significant interactions are not anticipated in a research setting.
Q5: Is this compound a substrate of P-glycoprotein (P-gp)?
A5: Yes, this compound is a substrate for P-glycoprotein (P-gp).[2] Co-administration with potent P-gp inhibitors or inducers could theoretically alter its transport and disposition, although significant clinical interactions via this mechanism have not been highlighted.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly low this compound concentration in plasma/tissue samples. | Co-administration with a known or suspected UGT1A9 inducer. | 1. Review the literature for the UGT induction potential of the co-administered compound. 2. Perform an in vitro UGT1A9 induction assay with the compound. 3. Consider increasing the this compound dose in your experimental design, with appropriate justification. |
| Unexpectedly high this compound concentration in plasma/tissue samples. | Co-administration with a potent UGT1A9 or CYP3A4 inhibitor. | 1. Assess the inhibitory potential of the co-administered compound on UGT1A9 and CYP3A4 in vitro. 2. If inhibition is confirmed, consider a dose reduction of this compound for your study. |
| Inconsistent this compound pharmacokinetic profile across study animals. | Genetic variability in UGT1A9 expression or activity in the animal model. | 1. If using a rodent model, be aware of strain differences in UGT expression. 2. Consider genotyping the animals for relevant UGT polymorphisms if feasible. |
| Observed hypoglycemia in animal models when co-administering this compound with another agent. | Pharmacodynamic interaction, particularly with insulin or insulin secretagogues. | 1. This is an expected pharmacodynamic interaction.[1][2][8] 2. Reduce the dose of the insulin or insulin secretagogue in your experimental protocol. |
Data on Known Drug-Drug Interactions
The following tables summarize the available quantitative data from clinical drug-drug interaction studies with this compound.
Table 1: Effect of Co-administered Drugs on this compound Pharmacokinetics
| Co-administered Drug | This compound Geometric Mean Ratio (90% CI) | No Clinically Meaningful Change |
| Metformin | Not specified, but reported as not clinically meaningful | Yes[1][2] |
| Glimepiride | Not specified, but reported as not clinically meaningful | Yes[1][2] |
| Sitagliptin | Not specified, but reported as not clinically meaningful | Yes[1][2] |
| Probenecid | Not specified, but reported as not clinically meaningful | Yes[1][2] |
| Verapamil | Not specified, but reported as not clinically meaningful | Yes[1] |
| Exenatide | Not specified, but reported as not clinically meaningful | Yes[1][2] |
Table 2: Effect of this compound on Co-administered Drugs' Pharmacokinetics
| Co-administered Drug | Geometric Mean Ratio of Co-administered Drug (90% CI) | No Clinically Meaningful Change |
| Metformin | Not specified, but reported as not clinically meaningful | Yes[1][2] |
| Glimepiride | Not specified, but reported as not clinically meaningful | Yes[1][2] |
| Sitagliptin | Not specified, but reported as not clinically meaningful | Yes[1][2] |
| Digoxin | Not specified, but reported as not clinically meaningful | Yes[1][2] |
Experimental Protocols & Visualizations
The following are generalized protocols for assessing potential drug-drug interactions with this compound in a research setting.
In Vitro UGT1A9 Inhibition Assay
This assay determines if a test compound inhibits the activity of UGT1A9, the primary metabolizing enzyme of this compound.
Methodology:
-
System: Human liver microsomes or recombinant human UGT1A9 enzyme.
-
Substrate: A specific probe substrate for UGT1A9 (e.g., propofol).
-
Incubation: Pre-incubate the test compound at various concentrations with the enzyme source. Initiate the reaction by adding the probe substrate and the cofactor UDPGA.
-
Analysis: After a specified time, stop the reaction and quantify the formation of the glucuronidated metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control and determine the IC50 value.
In Vitro CYP3A4 Induction Assay
This protocol assesses the potential of a test compound to induce the expression of CYP3A4, a minor metabolic pathway for this compound.
Methodology:
-
System: Cryopreserved human hepatocytes or a suitable human liver cell line (e.g., HepaRG™).
-
Treatment: Treat the cells with the test compound at various concentrations for 48-72 hours. Include a vehicle control and a known inducer (e.g., rifampicin) as a positive control.
-
Endpoint Measurement:
-
mRNA Analysis: Extract RNA and perform qRT-PCR to measure the relative expression of CYP3A4 mRNA.
-
Enzyme Activity: Incubate the treated cells with a specific CYP3A4 probe substrate (e.g., midazolam) and measure metabolite formation by LC-MS/MS.
-
-
Data Analysis: Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control and determine the EC50 and Emax values.
In Vitro P-glycoprotein (P-gp) Substrate Assessment
This assay determines if a test compound is a substrate of the P-gp efflux transporter.
Methodology:
-
System: Polarized cell monolayers expressing P-gp (e.g., MDCK-MDR1 cells) and a control cell line (e.g., MDCK-wild type).
-
Transport Assay: Add the test compound to either the apical or basolateral side of the cell monolayer.
-
Sampling: At various time points, take samples from the opposite chamber.
-
Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability (Papp) in both directions (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) significantly greater than 1 in the P-gp expressing cells and not in the control cells indicates that the compound is a P-gp substrate.
References
- 1. medcentral.com [medcentral.com]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and disposition of the SGLT2 inhibitor this compound in rats, monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brenzavvy (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Bexagliflozin Technical Support Center: Interpreting Conflicting Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help interpret conflicting data from various Bexagliflozin studies. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key experiments are provided.
Frequently Asked Questions (FAQs)
Efficacy
Q1: Some studies suggest this compound has comparable or better HbA1c lowering efficacy than other SGLT2 inhibitors, while others claim it has the lowest. Which is correct?
A1: The apparent conflict in HbA1c lowering efficacy of this compound compared to other SGLT2 inhibitors arises from variations in study design, patient populations, and comparator drugs.
-
Comparable Efficacy: Studies have shown that this compound at a 20 mg daily dose can lower HbA1c by 0.56–0.85% over 12–96 weeks, which is comparable to the known efficacy of other SGLT2 inhibitors (around 0.5%)[1].
-
Lower Efficacy Viewpoint: Some analyses suggest this compound has a smaller A1c lowering effect (around -0.4%) compared to other competitors on the market[2].
Troubleshooting Interpretation:
-
Review Patient Baseline Characteristics: The baseline HbA1c of the study population can significantly influence the magnitude of reduction.
-
Consider the Comparator: Efficacy will appear different when compared against a placebo versus an active comparator like glimepiride or sitagliptin[3].
-
Examine the Treatment Duration: The length of the study can impact the observed HbA1c reduction[1].
Safety and Tolerability
Q2: There is conflicting data regarding the risk of genital mycotic infections with this compound. What is the consensus?
A2: The data on genital mycotic infections is nuanced and depends on the comparison group.
-
vs. Placebo: A meta-analysis did not find a statistically significant difference in genital mycotic infections between this compound and placebo[3].
-
vs. Active Comparators: Another meta-analysis indicated a higher risk of genital mycotic infections with this compound compared to active comparators[4]. The BEST trial also reported a significantly higher incidence of genital mycotic infections in the this compound group (9.5%) compared to the placebo group (3.0%)[5].
Troubleshooting Interpretation:
-
Evaluate the Comparator Arm: The risk profile of the comparator drug will influence the relative risk observed.
-
Assess Patient Population: The incidence may vary based on patient demographics and baseline characteristics.
Q3: What is the risk of hypoglycemia with this compound?
A3: The risk of hypoglycemia with this compound is generally low but increases when used in combination with insulin or insulin secretagogues.
-
Monotherapy/Placebo Comparison: Meta-analyses have shown no significant difference in hypoglycemia risk between this compound and placebo[3][6].
-
Combination Therapy: When used with other glucose-lowering medications, particularly insulin and sulfonylureas, the risk of hypoglycemia may be higher[7].
-
Active Comparator Comparison: Compared to active comparators, this compound has been associated with a lower risk of hypoglycemia[4].
Cardiovascular and Renal Outcomes
Q4: Does this compound offer the same renal benefits as other SGLT2 inhibitors? The data seems conflicting.
A4: This is a key area of conflicting data. While the SGLT2 inhibitor class is known for its renal-protective effects, the evidence for this compound is not as straightforward.
-
No Observed Benefit in Some Meta-Analyses: A systematic review and meta-analysis of nine randomized controlled trials found no beneficial effect of this compound on kidney function, as measured by serum creatinine and eGFR. In fact, this analysis reported an increased risk of renal or urinary adverse events[8][9].
-
Observed Benefits in CKD Patients: In a study specifically focused on patients with Stage 3a/3b Chronic Kidney Disease (CKD), this compound was shown to reduce albuminuria[10].
Troubleshooting Interpretation:
-
Patient Population is Critical: The conflicting findings may be due to the different patient populations studied. The meta-analysis included a broader range of patients, while the other study focused on a high-risk CKD population where the effects might be more pronounced.
-
Duration of Follow-up: The duration of the studies included in the meta-analysis (12 to 96 weeks) may not have been long enough to observe significant changes in renal function[8].
-
Endpoint Definitions: The composite endpoint of "renal or urinary adverse events" in the meta-analysis may group together different types of events, requiring a more granular analysis[8].
Q5: Has this compound been shown to provide cardiovascular benefits similar to other drugs in its class?
A5: The cardiovascular safety of this compound has been established, but it has not demonstrated superiority in reducing major adverse cardiovascular events (MACE).
-
Non-inferiority Established: The BEST trial and a subsequent meta-analysis confirmed that this compound is non-inferior to placebo in terms of cardiovascular safety, meaning it does not increase the risk of MACE[5][11].
-
Superiority Not Shown: Unlike some other SGLT2 inhibitors, this compound has not demonstrated a statistically significant reduction in the risk of MACE[3][11].
Troubleshooting Interpretation:
-
Primary vs. Secondary Endpoints: The primary endpoint of the BEST trial was HbA1c reduction, with cardiovascular safety as a key secondary objective[5]. Trials designed with MACE as the primary endpoint may be more powered to detect a cardiovascular benefit.
-
Patient Population and Event Rates: The specific cardiovascular risk profile of the patient population and the number of cardiovascular events observed during the trial can influence the ability to demonstrate a superiority benefit[12].
Quantitative Data Summary
Table 1: Efficacy of this compound on Glycemic and Metabolic Parameters (Placebo-Controlled Trials)
| Outcome | This compound Change from Baseline | Placebo Change from Baseline | Mean Difference (95% CI) | Reference |
| HbA1c (%) | -0.61 | -0.24 | -0.37 (-0.54 to -0.20) | [10] |
| -0.48 (placebo-corrected) | - | - | [5] | |
| Fasting Plasma Glucose (mmol/L) | - | - | -1.45 (-2.32 to -0.57) | [6] |
| Body Weight (kg) | - | - | -1.61 (-2.14 to -1.07) | [6] |
| - | - | -2.65 (-3.07 to -2.24) | [1] | |
| Systolic Blood Pressure (mmHg) | -9.83 | -6.87 | -2.96 (-5.51 to -0.42) | [1] |
| - | - | -4.66 (-6.41 to -2.92) | [6] |
Table 2: this compound Cardiovascular and Renal Outcomes
| Outcome | Hazard Ratio (HR) / Risk Ratio (RR) (95% CI) | p-value | Key Finding | Reference |
| MACE+ (CV death, MI, stroke, unstable angina) | 0.80 (0.58 to 1.09) | <0.0001 (non-inferiority) | Non-inferior to placebo | [11] |
| MACE (CV death, MI, stroke) | 0.82 (0.59 to 1.13) | 0.0023 (non-inferiority) | Non-inferior to placebo | [11] |
| CV death or hospitalization for heart failure | - | Not Shown | Superiority not shown | [11] |
| Renal or Urinary Adverse Events | RR: 2.09 (1.33 to 3.28) | <0.01 | Increased risk with this compound | [8] |
| Change in eGFR (mL/min/1.73m²) | MD: -0.43 (-6.92 to 6.06) | 0.89 | No significant change | [8] |
| Change in Serum Creatinine (mg/dL) | MD: 0.05 (-0.06 to 0.15) | 0.35 | No significant change | [8] |
Experimental Protocols and Methodologies
This compound Efficacy and Safety Trial (BEST)
-
Objective: To evaluate the effect of this compound on lowering HbA1c in patients with type 2 diabetes and increased risk of cardiovascular events, and to assess cardiovascular safety[13].
-
Study Design: A randomized, double-blind, placebo-controlled, multinational, phase 3 clinical trial[5][7].
-
Participants: 1,700 patients with type 2 diabetes, HbA1c between 7.0% and 11.0%, and a history of atherosclerotic cardiovascular disease, heart failure, or multiple cardiovascular risk factors[5].
-
Intervention: Patients were randomized 2:1 to receive either this compound 20 mg once daily or a placebo, in addition to their existing anti-diabetic medications[5][13].
-
Primary Efficacy Endpoint: Change in HbA1c from baseline at 24 weeks[5][13].
-
Cardiovascular Safety Endpoint: A meta-analysis of MACE+ (cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for unstable angina) was pre-specified to demonstrate non-inferiority to placebo[11][12].
Visualizations
Caption: Mechanism of action of this compound as an SGLT2 inhibitor.
Caption: Simplified workflow of the BEST clinical trial.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. meded101.com [meded101.com]
- 3. This compound as an Adjunct Therapy to Diet and Exercise to Improve Glycaemic Control in Adults with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound, a Selective Sodium-Glucose Cotransporter-2 Inhibitor, in Type 2 Diabetes: A Systematic Review and Meta-Analysis | Kamrul-Hasan | Clinical Diabetology [journals.viamedica.pl]
- 5. ccjm.org [ccjm.org]
- 6. Efficacy and safety of this compound in patients with type 2 diabetes mellitus: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discoveriesjournals.org [discoveriesjournals.org]
- 8. This compound on Renal Outcomes in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound on Renal Outcomes in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and Effectiveness of this compound in Patients with Type 2 Diabetes Mellitus and Stage 3a/3b Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Meta-analysis of risk of major adverse cardiovascular events in adults with type 2 diabetes treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BEST: this compound CV Outcomes Trial Meets Objectives [medscape.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Validation & Comparative
Bexagliflozin: A Comparative Efficacy Analysis Against Other SGLT2 Inhibitors
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Bexagliflozin, a newer sodium-glucose cotransporter 2 (SGLT2) inhibitor, against established alternatives such as Dapagliflozin, Canagliflozin, and Empagliflozin. This report synthesizes available clinical trial data on key glycemic and non-glycemic endpoints, details experimental methodologies, and provides visual representations of the underlying pharmacology and trial designs.
Abstract
This compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus, has demonstrated efficacy in improving glycemic control and offers additional benefits in reducing body weight and blood pressure.[1][2] This guide provides a comparative analysis of this compound's performance against other widely prescribed SGLT2 inhibitors. Direct head-to-head trial data is available for this compound versus Dapagliflozin, showing non-inferiority in glycemic control.[3][4] For Canagliflozin and Empagliflozin, a comparative assessment is presented based on findings from individual placebo-controlled trials due to the absence of direct head-to-head studies. This guide is intended to equip researchers, scientists, and drug development professionals with a detailed, data-driven resource to inform their work in the evolving landscape of diabetes therapeutics.
Mechanism of Action of SGLT2 Inhibitors
SGLT2 inhibitors, including this compound, exert their glucose-lowering effect through a mechanism independent of insulin.[2][5] They selectively target and inhibit the SGLT2 protein, which is predominantly located in the proximal renal tubules of the kidneys.[1][5] This protein is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] By blocking SGLT2, these inhibitors reduce the reabsorption of glucose back into the bloodstream, leading to increased urinary glucose excretion and consequently, a lowering of blood glucose levels.[5][6][7]
Comparative Efficacy Data
The following tables summarize the comparative efficacy of this compound against Dapagliflozin, Canagliflozin, and Empagliflozin based on key clinical trial endpoints.
Table 1: this compound vs. Dapagliflozin (Head-to-Head Comparison)
| Efficacy Endpoint | This compound (20 mg) | Dapagliflozin (10 mg) | Study Details |
| Mean Change in HbA1c from Baseline (24 weeks) | -1.08%[3][4] | -1.10%[3][4] | Multicenter, randomized, double-blind, active-controlled, phase 3 trial in Chinese patients with T2D inadequately controlled by metformin.[3][4] |
| Mean Change in Body Weight from Baseline (24 weeks) | -2.52 kg[3][4] | -2.22 kg[3][4] | Same as above. |
| Mean Change in Systolic Blood Pressure from Baseline (24 weeks) | -6.4 mmHg[3][4] | -6.3 mmHg[3][4] | Same as above. |
Table 2: Comparative Efficacy Overview (Data from Placebo-Controlled and Comparative Trials)
| SGLT2 Inhibitor | Mean Change in HbA1c from Baseline | Mean Change in Body Weight from Baseline | Mean Change in Systolic Blood Pressure from Baseline |
| This compound (20 mg) | -0.56% to -0.85% (vs. placebo)[1] | -2.63 kg to -3.03 kg (vs. placebo)[1] | ~ -2.96 mmHg (vs. placebo)[1] |
| Dapagliflozin (10 mg) | ~ -0.5% (vs. placebo) | ~ -2.0 kg (vs. placebo) | ~ -4.0 mmHg (vs. placebo) |
| Canagliflozin (100 mg/300 mg) | ~ -0.6% to -1.0% (vs. placebo) | ~ -2.0 kg to -2.7 kg (vs. placebo) | ~ -4.0 mmHg to -5.0 mmHg (vs. placebo) |
| Empagliflozin (10 mg/25 mg) | ~ -0.6% to -0.8% (vs. placebo) | ~ -2.0 kg to -2.5 kg (vs. placebo) | ~ -3.0 mmHg to -4.0 mmHg (vs. placebo) |
Note: Data for Dapagliflozin, Canagliflozin, and Empagliflozin are aggregated from various placebo-controlled trials and are presented for comparative context. Direct head-to-head trial data against this compound is not available for Canagliflozin and Empagliflozin.
Experimental Protocols
The efficacy data presented is primarily derived from phase 3, multicenter, randomized, double-blind, controlled clinical trials. A typical experimental workflow for such a trial is outlined below.
Key Methodological Components of a Phase 3 SGLT2 Inhibitor Trial:
-
Study Design: Randomized, double-blind, active- or placebo-controlled, parallel-group design is standard.[4]
-
Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%) on a stable dose of metformin or other background antidiabetic therapy.[8]
-
Intervention: Patients are randomized to receive a once-daily oral dose of the investigational SGLT2 inhibitor (e.g., this compound 20 mg) or a comparator (active drug or placebo).[4]
-
Primary Endpoint: The primary efficacy endpoint is typically the change in HbA1c from baseline to a predefined time point, commonly 24 weeks.[4]
-
Secondary Endpoints: Key secondary endpoints often include changes from baseline in fasting plasma glucose, 2-hour postprandial glucose, body weight, and systolic and diastolic blood pressure.[4]
-
Safety Assessments: Monitoring of adverse events, serious adverse events, and specific events of interest for the SGLT2 inhibitor class (e.g., genital mycotic infections, urinary tract infections, volume depletion-related events) is conducted throughout the trial.[3][4]
-
Statistical Analysis: A non-inferiority margin is often pre-specified for active-controlled trials. Efficacy analyses are typically performed on the intent-to-treat (ITT) population.[4]
Discussion
The available evidence indicates that this compound is an effective SGLT2 inhibitor for the management of type 2 diabetes. The head-to-head comparison with Dapagliflozin demonstrated non-inferiority in HbA1c reduction, with similar effects on body weight and systolic blood pressure.[3][4] While direct comparative data against Canagliflozin and Empagliflozin are lacking, the efficacy of this compound in placebo-controlled trials appears to be within the range of that observed for these other established SGLT2 inhibitors.
It is important to note that while the primary mechanism of action is consistent across the SGLT2 inhibitor class, subtle differences in selectivity and off-target effects may exist, which could potentially translate to variations in clinical profiles.[9] Further long-term cardiovascular and renal outcome trials specifically for this compound will be crucial to fully establish its comparative positioning within this therapeutic class. Researchers and clinicians should consider the totality of evidence, including efficacy, safety, and patient-specific factors, when evaluating the role of this compound in the management of type 2 diabetes.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. dovepress.com [dovepress.com]
- 3. Comparative cardiovascular benefits of individual SGLT2 inhibitors in type 2 diabetes and heart failure: a systematic review and network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Network meta-analysis of sodium–glucose co-transporter 2 inhibitors and comparators in monotherapy - Canagliflozin, dapagliflozin and empagliflozin monotherapy for treating type 2 diabetes: systematic review and economic evaluation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Efficacy of SGLT2 inhibitors in glycemic control, weight loss and blood pressure reduction: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. drpress.org [drpress.org]
Head-to-Head Clinical Trial: Bexagliflozin vs. Dapagliflozin in Glycemic Control for Type 2 Diabetes
A recent phase 3, multicenter, randomized, double-blind, active-controlled trial provides the first direct comparison of bexagliflozin and dapagliflozin, two sodium-glucose cotransporter-2 (SGLT2) inhibitors, in Chinese patients with type 2 diabetes mellitus (T2DM) inadequately controlled with metformin.[1][2][3] The study demonstrates that this compound is noninferior to dapagliflozin in improving glycemic control over a 24-week period, with both drugs showing similar efficacy and safety profiles.[1][2][4]
Efficacy in Glycemic Control
The primary endpoint of the study was the change in glycated hemoglobin (HbA1c) from baseline to week 24.[1][2][3][4] The results indicated that this compound was noninferior to dapagliflozin in reducing HbA1c levels.[1][2][4] Both medications also demonstrated comparable efficacy in reducing fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG).[2][4]
Key Glycemic Control Data
| Parameter | This compound (20 mg) + Metformin | Dapagliflozin (10 mg) + Metformin | Intergroup Difference (95% CI) |
| HbA1c Change from Baseline (%) | -1.08 | -1.10 | 0.03 (-0.14 to 0.19) |
| FPG Change from Baseline (mmol/L) | -1.95 | -1.87 | -0.12 (-0.47 to 0.24) |
| PPG Change from Baseline (mmol/L) | -3.24 | -3.07 | -0.15 (-0.69 to 0.40) |
Secondary Outcomes: Body Weight and Blood Pressure
Beyond glycemic control, the study also assessed the impact of both drugs on body weight and systolic blood pressure (SBP).[1][2][3][4] Both this compound and dapagliflozin led to significant reductions in these parameters, with no statistically significant difference between the two treatment groups.[2]
Secondary Outcome Data
| Parameter | This compound (20 mg) + Metformin | Dapagliflozin (10 mg) + Metformin | Intergroup Difference (95% CI) |
| Body Weight Change from Baseline (kg) | -2.52 | -2.22 | -0.31 (-0.842 to 0.214) |
| SBP Change from Baseline (mm Hg) | -6.4 | -6.3 | -0.2 (-2.71 to 2.39) |
Safety and Tolerability
The safety profiles of this compound and dapagliflozin were found to be similar.[1][3][4] The incidence of adverse events and serious adverse events was comparable between the two groups.[1][2][3][4]
Safety Profile Overview
| Parameter | This compound (20 mg) + Metformin | Dapagliflozin (10 mg) + Metformin |
| Adverse Events (%) | 62.6 | 65.0 |
| Serious Adverse Events (%) | 4.4 | 3.5 |
Experimental Protocols
Study Design: This was a 24-week, phase 3, multicenter, randomized, double-blind, active-controlled noninferiority trial.[1][2][3]
Participant Population: The study enrolled 406 adult patients with type 2 diabetes mellitus whose condition was inadequately controlled by metformin alone.[1][3][4]
Treatment Regimen: Participants were randomized to receive either 20 mg of this compound or 10 mg of dapagliflozin, both administered orally once daily as an adjunct to their existing metformin therapy.[1][3][4]
Endpoints:
-
Primary Endpoint: The change in HbA1c from baseline to week 24, with a noninferiority margin of 0.4%.[1][2][4]
-
Secondary Endpoints: Intergroup differences in the changes from baseline to week 24 for FPG, 2-hour PPG, body weight, and SBP.[1][2][3][4]
Mechanism of Action: SGLT2 Inhibition
This compound and dapagliflozin belong to the class of SGLT2 inhibitors.[1] Their primary mechanism of action involves the inhibition of the sodium-glucose cotransporter 2 in the proximal renal tubules. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid and lowers the renal threshold for glucose, leading to increased urinary glucose excretion. This process, in turn, lowers plasma glucose concentrations in an insulin-independent manner.
Caption: Mechanism of SGLT2 inhibition by this compound and Dapagliflozin.
Experimental Workflow of the Head-to-Head Trial
The clinical trial followed a structured workflow from patient screening to data analysis to ensure the robustness of the findings.
References
- 1. This compound found as effective as dapagliflozin for glycemic control in diabetes: Study [medicaldialogues.in]
- 2. Efficacy and safety of this compound compared with dapagliflozin as an adjunct to metformin in Chinese patients with type 2 diabetes mellitus: A 24‐week, randomized, double‐blind, active‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound compared with dapagliflozin as an adjunct to metformin in Chinese patients with type 2 diabetes mellitus: A 24-week, randomized, double-blind, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound vs. dapagliflozin in type 2 diabetes: How do they stack up? | epocrates [epocrates.com]
Validating the Cardioprotective Effects of Bexagliflozin: A Comparative Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical evidence supporting the cardioprotective effects of the sodium-glucose cotransporter 2 (SGLT2) inhibitor class of drugs, with a focus on Bexagliflozin. While extensive preclinical data exists for other SGLT2 inhibitors like Empagliflozin, Dapagliflozin, and Canagliflozin, publicly available preclinical studies specifically detailing the direct cardioprotective mechanisms of this compound are limited. However, the consistent cardioprotective effects observed across the SGLT2 inhibitor class in various preclinical models provide a strong rationale for this compound's potential benefits. This guide summarizes the key preclinical findings for comparator SGLT2 inhibitors and outlines the experimental protocols used to generate this data, offering a framework for the validation of this compound's cardioprotective profile.
Comparative Efficacy of SGLT2 Inhibitors in Preclinical Models of Cardiovascular Disease
The following tables summarize the quantitative data from preclinical studies on various SGLT2 inhibitors in established animal models of heart failure, myocardial infarction, and cardiac fibrosis. This data serves as a benchmark for the anticipated effects of this compound.
Table 1: Effects of SGLT2 Inhibitors on Cardiac Function in Heart Failure Models
| Drug | Animal Model | Key Cardiac Parameters Measured | Results |
| Empagliflozin | Pig model of heart failure | Left ventricular ejection fraction (LVEF), Left ventricular end-diastolic volume (LVEDV), Left ventricular end-systolic volume (LVESV) | Improved LVEF, reduced LVEDV and LVESV, indicating reversal of adverse cardiac remodeling.[1][2] |
| Dapagliflozin | Rat model of heart failure | LVEF, Fractional shortening (FS) | Improved LVEF and FS, suggesting enhanced systolic function. |
| Canagliflozin | Rat model of heart failure with preserved ejection fraction (HFpEF) | LVEF, markers of ferroptosis | Ameliorated heart failure, in part by mitigating ferroptosis. |
Table 2: Effects of SGLT2 Inhibitors on Myocardial Infarction
| Drug | Animal Model | Key Parameters Measured | Results |
| SGLT2 Inhibitors (General) | Meta-analysis of various animal models | Myocardial infarct size | Significantly reduced myocardial infarct size in preclinical animal models of ischemia-reperfusion injury.[3] |
| Empagliflozin | Mouse model of myocardial infarction | Infarct size, cardiac function | Reduced infarct size and improved post-infarction cardiac function. |
Table 3: Effects of SGLT2 Inhibitors on Cardiac Fibrosis
| Drug | Animal Model | Key Parameters Measured | Results |
| Dapagliflozin | Rabbit model of chronic heart failure | Collagen I and III deposition, TGF-β1/Smad signaling | Attenuated myocardial fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[4] |
| Empagliflozin | Mouse model of diabetic cardiomyopathy | Collagen deposition, inflammatory markers | Reduced cardiac fibrosis and inflammation. |
| Canagliflozin | Swine model of chronic myocardial ischemia | Myocardial fibrosis | Decreased myocardial fibrosis.[5] |
Key Signaling Pathways in SGLT2 Inhibitor-Mediated Cardioprotection
Preclinical studies have implicated several signaling pathways in the cardioprotective effects of SGLT2 inhibitors. A key pathway involved in cardiac fibrosis is the Transforming Growth Factor-β (TGF-β) signaling cascade.
Caption: TGF-β Signaling Pathway in Cardiac Fibrosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of commonly used experimental protocols in the study of SGLT2 inhibitor cardioprotection.
Animal Models of Cardiac Injury
A variety of animal models are used to mimic human cardiovascular diseases.
-
Transverse Aortic Constriction (TAC) Model of Heart Failure: This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent heart failure.[6][7][8][9][10]
-
Procedure: A suture is tied around the transverse aorta between the innominate and left common carotid arteries to create a constriction.
-
Assessment: Cardiac function is typically assessed by echocardiography at baseline and various time points post-TAC.
-
-
Streptozotocin (STZ)-Induced Diabetic Cardiomyopathy Model: STZ is a chemical that is toxic to pancreatic β-cells, inducing hyperglycemia and leading to diabetic complications, including cardiomyopathy.[11][12][13][14][15]
-
Procedure: Rats or mice are injected with a specific dose of STZ to induce diabetes.
-
Assessment: Cardiac function and structure are evaluated using echocardiography, and histological analysis is performed to assess fibrosis and cellular damage.
-
-
Myocardial Ischemia-Reperfusion (I/R) Injury Model: This model simulates a heart attack by temporarily occluding a coronary artery, followed by reperfusion.[4][16][17][18][19]
-
Procedure: The left anterior descending (LAD) coronary artery is ligated for a defined period (e.g., 30 minutes) and then the ligature is released to allow reperfusion.
-
Assessment: Infarct size is measured using staining techniques like triphenyltetrazolium chloride (TTC), and cardiac function is assessed by echocardiography.
-
Caption: General Experimental Workflow.
Key Experimental Techniques
-
Echocardiography: A non-invasive imaging technique used to assess cardiac structure and function in real-time.[20][21][22][23] * Protocol: Anesthetized animals are placed on a heated platform, and a high-frequency ultrasound probe is used to obtain images of the heart in various views (e.g., parasternal long-axis and short-axis). Key parameters such as LVEF, FS, and ventricular dimensions are measured.
-
Masson's Trichrome Staining for Cardiac Fibrosis: A histological staining method used to differentiate collagen fibers (blue/green) from muscle fibers (red) and nuclei (dark red/purple). [24][25][26][27] * Protocol: Heart tissue sections are deparaffinized and rehydrated, then stained sequentially with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline blue. The stained sections are then dehydrated and mounted for microscopic analysis. The percentage of fibrotic area is quantified using image analysis software.
-
Western Blotting for Signaling Pathway Analysis: A technique used to detect and quantify specific proteins in a sample. This is commonly used to assess the activation of signaling pathways, such as the TGF-β/Smad pathway. [28][29][30][31][32] * Protocol: Protein is extracted from heart tissue, separated by size using gel electrophoresis, transferred to a membrane, and then incubated with primary antibodies specific to the proteins of interest (e.g., phospho-Smad2/3, total Smad2/3). A secondary antibody conjugated to an enzyme is then used for detection and quantification.
Conclusion
The available preclinical data for SGLT2 inhibitors strongly support their cardioprotective effects across various models of cardiovascular disease. While specific preclinical studies on this compound are not yet widely published, the consistent class effect observed with other SGLT2 inhibitors suggests a high probability of similar benefits. The experimental models and techniques outlined in this guide provide a robust framework for researchers to validate and further explore the cardioprotective mechanisms of this compound. Future preclinical studies are warranted to provide direct evidence of this compound's efficacy in mitigating cardiac remodeling, reducing infarct size, and attenuating cardiac fibrosis, and to elucidate the specific signaling pathways involved.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Sodium–glucose cotransporter 2 inhibitors reduce myocardial infarct size in preclinical animal models of myocardial ischaemia–reperfusion injury: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Cardiovascular Diseases: Therapeutic Potential of SGLT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 9. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 10. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 11. 2.3. Type 2 DM Rat Model [bio-protocol.org]
- 12. ndineuroscience.com [ndineuroscience.com]
- 13. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Method to establish experimental rat model of type 2 diabetic cardiomyopathy [lcxxgen.whuhzzs.com]
- 15. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 20. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 21. mdpi.com [mdpi.com]
- 22. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One [journals.plos.org]
- 28. benchchem.com [benchchem.com]
- 29. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 30. TGF-beta Antibody | Cell Signaling Technology [cellsignal.com]
- 31. Measuring TGF-β Ligand Dynamics in Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Targeting Transforming Growth Factor-Beta1 (TGF-β1) Inhibits Tumorigenesis of Anaplastic Thyroid Carcinoma Cells Through ERK1/2-NF-κB-PUMA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Bexagliflozin: A Comparative Meta-Analysis of Safety and Efficacy in the SGLT2 Inhibitor Class
A comprehensive review of clinical trial data positions Bexagliflozin within the therapeutic landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors for the management of type 2 diabetes. This guide provides a meta-analysis of its safety and efficacy, with direct comparisons to other leading alternatives in its class, supported by experimental data and detailed trial methodologies for researchers, scientists, and drug development professionals.
This compound, a selective SGLT2 inhibitor, has demonstrated efficacy in improving glycemic control in adults with type 2 diabetes mellitus.[1][2] Its mechanism of action, shared with other drugs in its class, involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[3] This guide synthesizes data from key clinical trials to provide an objective comparison of this compound with other established SGLT2 inhibitors, including empagliflozin, dapagliflozin, and canagliflozin.
Comparative Efficacy of SGLT2 Inhibitors
The primary measure of efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). Clinical trials have consistently shown that this compound significantly lowers HbA1c levels in patients with type 2 diabetes.[1][4][5] The following table summarizes the comparative efficacy of this compound and other SGLT2 inhibitors based on data from major clinical trials.
| Efficacy Endpoint | This compound (BEST Trial) | Empagliflozin (EMPA-REG OUTCOME) | Dapagliflozin (DECLARE-TIMI 58) | Canagliflozin (CANVAS Program) |
| Mean Change in HbA1c | -0.55% (vs. placebo)[5] | -0.54% (10mg) and -0.60% (25mg) (vs. placebo) | -0.61% (vs. placebo) | -0.58% (100mg) and -0.73% (300mg) (vs. placebo) |
| Mean Change in Body Weight | -2.65 kg (vs. placebo)[4] | -2.26 kg (10mg) and -2.46 kg (25mg) (vs. placebo) | -2.7 kg (vs. placebo) | -2.2 kg (100mg) and -2.8 kg (300mg) (vs. placebo) |
| Mean Change in Systolic Blood Pressure | -2.96 mmHg (vs. placebo)[4] | -4.0 mmHg (10mg) and -4.4 mmHg (25mg) (vs. placebo) | -3.6 mmHg (vs. placebo) | -3.9 mmHg (100mg) and -5.0 mmHg (300mg) (vs. placebo) |
Comparative Safety Profile of SGLT2 Inhibitors
The safety profile of SGLT2 inhibitors is a critical consideration for clinical use. The most common adverse events are related to the mechanism of action, primarily genital mycotic infections and urinary tract infections. The table below provides a comparative overview of key safety endpoints from major clinical trials.
| Safety Endpoint | This compound (BEST Trial) | Empagliflozin (EMPA-REG OUTCOME) | Dapagliflozin (DECLARE-TIMI 58) | Canagliflozin (CANVAS Program) |
| Genital Mycotic Infections (Female) | Increased incidence compared to placebo | Increased incidence compared to placebo[6] | Increased incidence compared to placebo | Increased incidence compared to placebo |
| Genital Mycotic Infections (Male) | Increased incidence compared to placebo | Increased incidence compared to placebo[6] | Increased incidence compared to placebo | Increased incidence compared to placebo |
| Urinary Tract Infections | Incidence similar to or slightly higher than placebo[5] | Incidence similar to placebo | Incidence similar to placebo | Incidence similar to placebo |
| Hypoglycemia (Severe) | Low incidence, similar to placebo | Low incidence, similar to placebo | Low incidence, similar to placebo | Low incidence, similar to placebo |
| Diabetic Ketoacidosis | Rare, but a known class effect | Rare, but a known class effect | Rare, but a known class effect | Rare, but a known class effect |
| Lower-Limb Amputation | A warning for lower extremity amputation is included in the prescribing information, similar to canagliflozin.[7] | Not a significant finding in EMPA-REG OUTCOME | Not a significant finding in DECLARE-TIMI 58 | Increased risk observed in the CANVAS program[8] |
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound and other SGLT2 inhibitors is achieved through a well-defined signaling pathway. The following diagrams illustrate this mechanism and a typical experimental workflow for a cardiovascular outcome trial.
Caption: Mechanism of action of this compound as an SGLT2 inhibitor in the renal proximal tubule.
Caption: A generalized workflow for a cardiovascular outcome trial (CVOT) of an SGLT2 inhibitor.
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in pivotal clinical trials is essential for a critical appraisal of the evidence.
This compound Efficacy and Safety Trial (BEST)
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group Phase 3 clinical trial.[9]
-
Patient Population: 1,700 patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors.[9]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either this compound 20 mg once daily or a matching placebo, in addition to their existing standard of care anti-diabetic medications.[9]
-
Primary Efficacy Endpoint: The primary endpoint was the change in HbA1c from baseline at week 24.[9]
-
Primary Safety Endpoint: The primary safety endpoint was a composite of major adverse cardiovascular events (MACE), including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. The trial was designed to assess non-inferiority to placebo for MACE.
EMPA-REG OUTCOME (Empagliflozin)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[6][10]
-
Patient Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.[11]
-
Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily, in addition to standard of care.[10]
-
Primary Outcome: The primary outcome was a composite of death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke (3P-MACE).[10]
-
Key Secondary Outcome: A composite of the primary outcome plus hospitalization for unstable angina (4P-MACE).
DECLARE-TIMI 58 (Dapagliflozin)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[12]
-
Patient Population: 17,160 patients with type 2 diabetes who had or were at risk for atherosclerotic cardiovascular disease. A notable feature of this trial was the inclusion of a large primary prevention cohort.[13][14]
-
Intervention: Patients were randomized to receive dapagliflozin 10 mg once daily or placebo.[15]
-
Co-primary Efficacy Endpoints: The trial had two co-primary efficacy endpoints: MACE and a composite of cardiovascular death or hospitalization for heart failure.[15][16]
-
Primary Safety Endpoint: The primary safety endpoint was a composite of cardiovascular death, myocardial infarction, and ischemic stroke.
CANVAS Program (Canagliflozin)
-
Study Design: An integrated analysis of two trials, CANVAS and CANVAS-R, which were randomized, double-blind, placebo-controlled trials.[8]
-
Patient Population: 10,142 patients with type 2 diabetes and high cardiovascular risk.[8]
-
Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or placebo.[8]
-
Primary Outcome: The primary outcome was a composite of death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke.[8]
-
Key Findings: The program demonstrated a reduction in the primary composite outcome but also identified an increased risk of lower-limb amputation.[8]
References
- 1. This compound as an Adjunct Therapy to Diet and Exercise to Improve Glycaemic Control in Adults with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Shows Promise as Adjunct Therapy for Type 2 Diabetes Management: Review [medicaldialogues.in]
- 3. What are the approved indications for this compound? [synapse.patsnap.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A 96-week, multinational, randomized, double-blind, parallel-group, clinical trial evaluating the safety and effectiveness of this compound as a monotherapy for adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Closing the knowledge gap on cardiovascular disease in type 2 diabetes: the EMPA-REG OUTCOME trial and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Safety and Efficacy of this compound for the Management of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ti.ubc.ca [ti.ubc.ca]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. droracle.ai [droracle.ai]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. timi.org [timi.org]
Comparing the pharmacokinetic profiles of Bexagliflozin and Empagliflozin
A Comparative Analysis of the Pharmacokinetic Profiles of Bexagliflozin and Empagliflozin
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two sodium-glucose co-transporter 2 (SGLT2) inhibitors, this compound and Empagliflozin. Both are orally administered medications used to improve glycemic control in adults with type 2 diabetes mellitus.[1][2][3] The information presented, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Pharmacokinetic Data Comparison
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical to determining its efficacy and safety profile. Below is a summary of the key pharmacokinetic parameters for this compound and Empagliflozin.
| Parameter | This compound | Empagliflozin |
| Time to Peak (Tmax) | 2–4 hours (fasted)[4][5][6] | 1.33–3.0 hours (fasted)[7][8] |
| Food Effect on Tmax | Delayed to 5 hours with a high-fat meal[4] | Slightly delayed absorption with a high-fat meal[7] |
| Food Effect on Cmax | Increased by 31% with a high-fat meal[4] | Decreased by 37% with a high-fat meal[9] |
| Food Effect on AUC | Increased by 10% with a high-fat meal[4] | Decreased by 16% with a high-fat meal[9] |
| Clinical Relevance of Food Effect | Not considered clinically relevant[4][10] | Not considered clinically meaningful; can be taken with or without food[9][11] |
| Volume of Distribution (Vd) | 262 L (apparent)[4][10] | 73.8 L (population-based, at steady state)[9] |
| Plasma Protein Binding | Approximately 93%[10] | 86.2%[9] |
| Terminal Half-Life (t½) | Approximately 12 hours[5] | Approximately 12.4 hours[9] (ranges from 10.3 to 18.8 hours with multiple doses[7][8]) |
| Primary Metabolism Pathway | Glucuronidation (mainly UGT1A9), minor oxidation (CYP3A)[5][10][12] | Glucuronidation (UGT2B7, UGT1A3, UGT1A8, UGT1A9)[9] |
| Major Metabolites | 3'-O-glucuronide (pharmacologically inactive)[4][10] | No major metabolites in plasma; three glucuronide conjugates are minor[9][13] |
| Route of Excretion | Feces: 51.1% Urine: 40.5%[4][5][12][14] | Urine: 54.4% Feces: 41.2%[9] |
| Unchanged Drug in Excreta | Feces: 28.7% Urine: 1.5%[4] | Feces: Most of the 41.2% recovered Urine: ~27.2% (half of the 54.4% recovered)[9] |
Detailed Pharmacokinetic Profiles
Absorption
Both this compound and Empagliflozin are rapidly absorbed after oral administration.[5][7] this compound reaches peak plasma concentrations (Tmax) in 2 to 4 hours under fasted conditions.[4][5][6] Empagliflozin's absorption is slightly faster, with a Tmax ranging from approximately 1.33 to 3.0 hours.[7][8]
The presence of food has different effects on the two drugs, although for both, these effects are not considered clinically significant.[4][9][11] For this compound, a high-fat, high-calorie meal delays Tmax to 5 hours and results in a modest 10% increase in overall exposure (AUC) and a 31% increase in peak concentration (Cmax).[4] Conversely, for Empagliflozin, a similar meal leads to a 16% decrease in AUC and a 37% decrease in Cmax.[9]
Distribution
Following absorption, both drugs are distributed throughout the body. This compound has a large apparent volume of distribution of 262 L and is approximately 93% bound to plasma proteins.[4][10] Empagliflozin has a smaller volume of distribution of about 73.8 L at steady state and is 86.2% bound to plasma proteins.[9]
Metabolism
The primary metabolic pathway for both drugs is glucuronidation, a common process that makes compounds more water-soluble for easier excretion.
This compound is metabolized mainly by the enzyme UGT1A9, with a minor contribution from CYP3A.[5][10] Its most abundant metabolite in plasma is the pharmacologically inactive 3'-O-glucuronide.[4][10][12]
Empagliflozin is also primarily metabolized via glucuronidation, involving several UGT enzymes (UGT2B7, UGT1A3, UGT1A8, and UGT1A9).[9] It does not have any major metabolites in plasma, with three minor glucuronide conjugates each accounting for less than 10% of the total drug material in circulation.[9]
Excretion
The elimination routes for the two drugs show notable differences. This compound and its metabolites are primarily eliminated in the feces (51.1%), with a smaller portion in the urine (40.5%).[4][5][12] A significant amount of the dose is excreted as unchanged this compound in the feces (28.7%).[4]
In contrast, Empagliflozin is excreted to a greater extent in the urine (54.4%) than in the feces (41.2%).[9] Approximately half of the drug recovered in urine is unchanged, and most of the drug recovered in feces is also unchanged parent compound.[9]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials conducted in healthy volunteers and patients with type 2 diabetes. The methodologies employed are consistent with standard practices for pharmacokinetic assessment.
Human ADME Study (this compound)
A representative study for this compound was a Phase 1, open-label, non-randomized, single-dose trial.[12][15]
-
Participants: Six healthy adult male subjects.
-
Dosing: Participants received a single oral 50 mg dose of [14C]-bexagliflozin (containing 100 µCi of radioactivity) after an overnight fast.[12][15]
-
Sample Collection: Blood, plasma, urine, and fecal samples were collected at predetermined intervals before and up to 48 hours or more after dosing.[15]
-
Bioanalysis: Total radioactivity was measured using liquid scintillation counting. Plasma samples were analyzed for concentrations of this compound and its metabolites using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Food-Effect and Dose Proportionality Study (Empagliflozin)
A common study design to assess food effects and dose proportionality, as used for Empagliflozin, is an open-label, randomized, crossover trial.[11]
-
Participants: Eighteen healthy volunteers.
-
Design: A 3-way crossover design was used where each participant received three single doses in a randomized sequence: 25 mg Empagliflozin under fasted conditions, 25 mg after a high-fat, high-calorie breakfast, and 10 mg under fasted conditions.[11]
-
Washout Period: A washout period of at least 7 days separated each treatment to ensure complete drug elimination.[11]
-
Sample Collection: Serial plasma samples were collected over 72 hours to determine pharmacokinetic parameters.[11]
-
Bioanalysis: Plasma concentrations of Empagliflozin were quantified using a validated LC-MS/MS method. Pharmacokinetic parameters like Cmax, Tmax, and AUC were calculated using non-compartmental analysis.[16]
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. What are the approved indications for this compound? [synapse.patsnap.com]
- 3. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 4. This compound | C24H29ClO7 | CID 25195624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. Pharmacokinetic and Pharmacodynamic Profile of Empagliflozin, a Sodium Glucose Co-Transporter 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Empagliflozin (Jardiance): A Novel SGLT2 Inhibitor for the Treatment of Type-2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound tablets. These highlights do not include all the information needed to use this compound tablets safely and effectively. See full prescribing information for this compound tablets. this compound tablets, for oral use Initial U.S. Approval: 2023 [dailymed.nlm.nih.gov]
- 11. Effect of food on the pharmacokinetics of empagliflozin, a sodium glucose cotransporter 2 (SGLT2) inhibitor, and assessment of dose proportionality in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolism and disposition of the SGLT2 inhibitor this compound in rats, monkeys and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ovid.com [ovid.com]
Cross-Study Validation of Bexagliflozin's Effect on Weight Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the weight reduction effects of Bexagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. By synthesizing data from multiple clinical trials, this document offers a cross-study validation of its efficacy, comparing it against placebo and other antidiabetic agents. Detailed experimental protocols and quantitative data are presented to facilitate a thorough understanding of this compound's profile in promoting weight loss.
Mechanism of Action: How this compound Promotes Weight Reduction
This compound, like other SGLT2 inhibitors, exerts its effects by selectively targeting the SGLT2 protein in the proximal renal tubules.[1][2][3][4] Under normal physiological conditions, SGLT2 is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the bloodstream.[3][4] By inhibiting this transporter, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria).[1][3][5] This process results in a net caloric loss, which is a primary driver of the observed weight reduction in patients.[1][5][6] Additionally, the mild diuretic effect associated with SGLT2 inhibition may also contribute to initial weight loss.[1]
Comparative Efficacy in Weight Reduction: A Synthesis of Clinical Trial Data
Multiple clinical trials have consistently demonstrated the efficacy of this compound in promoting weight loss compared to placebo and other antidiabetic medications. The following table summarizes the key findings from these studies.
| Study Identifier | Treatment Arms | Study Duration | Baseline BMI ( kg/m ²) | Mean Weight Change from Baseline (kg) | Mean Difference vs. Comparator (kg) [95% CI] | p-value |
| BEST Trial [7][8][9] | This compound 20 mg (n=1133) vs. Placebo (n=567) | 48 weeks | 32.6 (mean) | This compound: -3.03; Placebo: -0.38 | -2.65 [-3.07, -2.24] | <0.0001 |
| Phase 2 Monotherapy Trial [10] | This compound 20 mg vs. Placebo | 96 weeks | Not specified | This compound: -2.63 (at 24 weeks, maintained) | Not explicitly stated, but significant | <0.0001 |
| vs. Sitagliptin [11] | This compound + Metformin vs. Sitagliptin + Metformin | Not specified | ≥25 | This compound: -3.35; Sitagliptin: -0.81 | -2.54 [1.92, 3.15] | <0.0001 |
| vs. Glimepiride [11] | This compound + Metformin vs. Glimepiride + Metformin | 96 weeks | ≥25 (overweight/obese subgroup) | This compound: -4.31 | Not explicitly stated, but significant | <0.0001 |
| vs. "Cagelin" (Canagliflozin) [12][13][14] | This compound (n=150) vs. Canagliflozin (n=150) | 4 months | Not specified | Both groups showed significant reduction, with a greater reduction in the this compound group. | Statistically significant in favor of this compound | <0.05 |
| Meta-analysis of 8 RCTs [15] | This compound 20 mg vs. Placebo | Varied | Not specified | Not explicitly stated | -1.77 [-2.44, -1.10] | <0.0001 |
Detailed Experimental Protocols
A consistent methodology across the pivotal clinical trials allows for a robust cross-study comparison. The general framework for these studies is outlined below.
Key Aspects of Experimental Design:
-
Patient Population: The studies predominantly enrolled adults with type 2 diabetes mellitus (T2DM) who had inadequate glycemic control.[5][11] Many trials specifically included patients who were overweight or obese (BMI ≥25 kg/m ²).[7][9][11] Some studies, like the BEST trial, focused on high-risk populations with established cardiovascular disease or multiple cardiovascular risk factors.[7][9]
-
Dosage and Administration: this compound was consistently administered as a 20 mg oral tablet once daily.[4][7][9] This was compared against a placebo or an active comparator, such as sitagliptin, glimepiride, or other SGLT2 inhibitors.[11][12][14]
-
Study Design: The majority of the key studies were randomized, double-blind, and placebo- or active-controlled, representing the gold standard in clinical trial design.[7][9][10][11]
-
Endpoints: The primary endpoint in many of these trials was the change in HbA1c from baseline.[7][9] However, change in body weight was a crucial secondary endpoint, consistently demonstrating the favorable effects of this compound.[7][8][9]
Conclusion
The cross-study analysis of data from numerous clinical trials provides robust evidence for the efficacy of this compound in promoting weight reduction in patients with type 2 diabetes. When compared to placebo, this compound consistently leads to a statistically significant and clinically meaningful decrease in body weight.[4][7][9][10] Furthermore, comparative studies suggest that this compound's effect on weight loss is more pronounced than that of DPP-4 inhibitors like sitagliptin and sulfonylureas like glimepiride.[11] Evidence also indicates a greater weight reduction effect compared to canagliflozin in a head-to-head study.[12][13][14] The mechanism of action, centered on urinary glucose excretion and subsequent caloric loss, provides a clear biological rationale for these findings.[1][5][6] For researchers and drug development professionals, this compound represents a therapeutic option with the dual benefit of glycemic control and weight management.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What are the approved indications for this compound? [synapse.patsnap.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discoveriesjournals.org [discoveriesjournals.org]
- 6. Safety and Effectiveness of this compound in Patients with Type 2 Diabetes Mellitus and Stage 3a/3b Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGLT2 inhibitor this compound reduces blood sugar, high BP and weight in diabetics [medicaldialogues.in]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. A 96-week, multinational, randomized, double-blind, parallel-group, clinical trial evaluating the safety and effectiveness of this compound as a monotherapy for adults with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as an Adjunct Therapy to Diet and Exercise to Improve Glycaemic Control in Adults with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. drpress.org [drpress.org]
- 15. This compound, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, for improvement of glycemia in type 2 diabetes mellitus: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Renal Outcomes: Bexagliflozin and Canagliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the renal outcomes associated with two sodium-glucose cotransporter 2 (SGLT2) inhibitors: Bexagliflozin and Canagliflozin. The information is compiled from available clinical trial data to assist in research and development efforts within the pharmaceutical and biomedical fields.
Executive Summary
Direct head-to-head clinical trials comparing the renal outcomes of this compound and Canagliflozin are not currently available. However, a review of existing evidence from separate clinical programs reveals differing levels of demonstrated renal protection. Canagliflozin, supported by the landmark CREDENCE trial, has shown significant renoprotective effects in patients with type 2 diabetes and chronic kidney disease.[1][2][3] In contrast, a meta-analysis of clinical trials for this compound did not demonstrate a significant beneficial effect on key markers of kidney function.[4][5] Both drugs share a common mechanism of action as SGLT2 inhibitors, which is known to have cardiorenal benefits.[6][7][8][9]
Data Presentation: Quantitative Renal Outcomes
The following tables summarize the key quantitative data on renal outcomes for this compound and Canagliflozin from major clinical studies.
Table 1: this compound Renal Outcome Data (Meta-Analysis of 9 RCTs) [4][5]
| Outcome | Mean Difference (MD) / Risk Ratio (RR) | 95% Confidence Interval (CI) | p-value | Follow-up Duration |
| Change in eGFR (mL/min/1.73 m²) | -0.43 | -6.92 to 6.06 | 0.89 | 12 to 96 weeks |
| Change in Serum Creatinine (mg/dL) | 0.05 | -0.06 to 0.15 | 0.35 | 12 to 96 weeks |
| Renal or Urinary Adverse Events | RR: 2.09 | 1.33 to 3.28 | < 0.01 | 12 to 96 weeks |
Table 2: Canagliflozin Renal Outcome Data (CREDENCE Trial) [1][2][3][10][11]
| Outcome | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Event Rate (per 1000 patient-years) |
| Primary Composite Outcome | ||||
| (ESRD, doubling of serum creatinine, renal or CV death) | 0.70 | 0.59 to 0.82 | 0.00001 | 43.2 (Canagliflozin) vs. 61.2 (Placebo) |
| Renal-Specific Composite | ||||
| (ESRD, doubling of serum creatinine, renal death) | 0.66 | 0.53 to 0.81 | < 0.001 | N/A |
| End-Stage Kidney Disease (ESRD) | 0.68 | 0.54 to 0.86 | 0.002 | 20.4 (Canagliflozin) vs. 29.4 (Placebo) |
| Doubling of Serum Creatinine | N/A | N/A | < 0.001 | 20.7 (Canagliflozin) vs. 33.8 (Placebo) |
| Change in UACR | 31% reduction | 26% to 35% | N/A | N/A |
| eGFR Slope (Chronic) | Slower decline | N/A | N/A | -1.85 (Cana) vs. -4.59 (Placebo) ml/min/1.73 m²/year |
Experimental Protocols
This compound: Meta-Analysis of Randomized Controlled Trials
A systematic review and meta-analysis was conducted to evaluate the effect of this compound on renal outcomes in patients with type 2 diabetes mellitus.[4][5]
-
Data Sources: The researchers searched ClinicalTrials.gov, PubMed, Embase, and Cochrane databases for relevant randomized controlled trials.[5]
-
Study Selection: The analysis included nine studies involving a total of 4,352 patients.[4]
-
Data Extraction and Analysis: Data on changes in serum creatinine, estimated glomerular filtration rate (eGFR), and renal and urinary adverse events were extracted. A random-effects model was used to calculate mean differences (MD) for continuous outcomes and risk ratios (RR) for binary endpoints. The certainty of the evidence was assessed using the GRADE (Grading of Recommendations, Assessment, Development, and Evaluation) approach.[5]
Canagliflozin: The CREDENCE Trial
The Canagliflozin and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation (CREDENCE) trial was a randomized, double-blind, placebo-controlled clinical trial designed to assess the efficacy and safety of Canagliflozin on renal and cardiovascular outcomes in patients with type 2 diabetes and chronic kidney disease.[2][11][12]
-
Participants: The trial enrolled 4,401 patients with type 2 diabetes, an estimated glomerular filtration rate (eGFR) of 30 to <90 mL/min/1.73 m², and albuminuria (urine albumin-to-creatinine ratio >300 to 5000 mg/g). All patients were on a stable dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).[10][11][12]
-
Intervention: Patients were randomly assigned to receive either Canagliflozin 100 mg daily or a matching placebo.[10]
-
Primary Outcome: The primary outcome was a composite of end-stage kidney disease (ESRD), defined as the need for dialysis or kidney transplantation or a sustained eGFR of <15 mL/min/1.73 m²; a doubling of the serum creatinine level; or death from renal or cardiovascular causes.[2][12]
-
Follow-up: The median follow-up was 2.62 years. The trial was stopped early due to the overwhelming benefit observed in the Canagliflozin group.[2][10]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of renal protection by SGLT2 inhibitors.
Caption: Workflow for the this compound meta-analysis.
Caption: Workflow of the CREDENCE clinical trial.
Conclusion
Based on the currently available evidence, Canagliflozin has demonstrated statistically significant and clinically meaningful renal-protective benefits in patients with type 2 diabetes and chronic kidney disease.[1][3] The CREDENCE trial provides robust data supporting its use for this indication.[2] For this compound, a meta-analysis of existing trials did not show a beneficial effect on eGFR or serum creatinine, and it was associated with an increased risk of renal or urinary adverse events.[4][5] Further dedicated renal outcomes trials for this compound would be necessary to establish a similar level of evidence for renal protection as has been demonstrated for Canagliflozin. Researchers and drug development professionals should consider the strength and nature of the clinical evidence for each compound when evaluating their potential for renal therapeutic applications.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. CREDENCE Trial: Canagliflozin Improved Renal Outcomes in Patients with Type 2 Diabetes | Docwire News [docwirenews.com]
- 3. ajmc.com [ajmc.com]
- 4. This compound on Renal Outcomes in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound on Renal Outcomes in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are the approved indications for this compound? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Canagliflozin and Renal Events in Diabetes With Established Nephropathy Clinical Evaluation - American College of Cardiology [acc.org]
- 11. researchgate.net [researchgate.net]
- 12. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Bexagliflozin Research: A Comparative Analysis of SGLT2 Inhibitors
For Immediate Release
This guide provides an objective comparison of Bexagliflozin with other leading Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, namely Dapagliflozin, Canagliflozin, and Empagliflozin. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of published research findings. The data is compiled from major clinical trials and publicly available research.
Mechanism of Action: SGLT2 Inhibition
This compound, like other drugs in its class, is a selective inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2) protein located in the proximal renal tubules.[1][2][3] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1] By inhibiting this transporter, this compound reduces the reabsorption of glucose, leading to increased urinary glucose excretion (glucosuria) and consequently, a lowering of blood glucose levels in patients with type 2 diabetes.[1][4] This mechanism of action is independent of insulin secretion.[1][4] Beyond glycemic control, this class of drugs has been observed to induce modest weight loss and a reduction in blood pressure, likely due to caloric loss from glucosuria and a mild diuretic effect.[1][4]
Comparative Efficacy: Key Clinical Trial Data
The following tables summarize the primary efficacy outcomes from the pivotal cardiovascular outcomes trials for this compound (BEST), Dapagliflozin (DECLARE-TIMI 58), Canagliflozin (CANVAS Program), and Empagliflozin (EMPA-REG OUTCOME).
| Efficacy Endpoint | This compound (BEST Trial) | Dapagliflozin (DECLARE-TIMI 58) | Canagliflozin (CANVAS Program) | Empagliflozin (EMPA-REG OUTCOME) |
| Placebo-Adjusted Mean Change in HbA1c | -0.48% | -0.42% | -0.58% | -0.54% (10mg), -0.60% (25mg) |
| Placebo-Adjusted Mean Change in Body Weight | -2.7 kg | -1.8 kg | -1.60 kg | -1.2 kg (10mg), -1.4 kg (25mg) |
| Placebo-Adjusted Mean Change in Systolic Blood Pressure | -3.0 mmHg | -2.7 mmHg | -3.93 mmHg | -4.0 mmHg (10mg), -4.5 mmHg (25mg) |
Experimental Protocols: Overview of Pivotal Trials
A summary of the methodologies for the key clinical trials is provided below to aid in the interpretation of the comparative data.
| Trial (Drug) | Patient Population | Primary Efficacy Endpoint | Study Duration |
| BEST (this compound) | 1,700 patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors.[5][6] | Change in HbA1c from baseline at week 24.[6][7] | Median follow-up of 2.5 years.[6] |
| DECLARE-TIMI 58 (Dapagliflozin) | 17,160 patients with type 2 diabetes and either established atherosclerotic cardiovascular disease or multiple risk factors for atherosclerotic cardiovascular disease.[8] | Composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE). | Median follow-up of 4.2 years. |
| CANVAS Program (Canagliflozin) | 10,142 patients with type 2 diabetes and a history of cardiovascular disease or at least two cardiovascular risk factors.[9] | Composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[9] | Mean follow-up of 188.2 weeks. |
| EMPA-REG OUTCOME (Empagliflozin) | 7,020 patients with type 2 diabetes and established cardiovascular disease.[10] | Composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[11] | Median observation time of 3.1 years.[10] |
Visualizing the Mechanism and Workflow
To further clarify the underlying processes, the following diagrams illustrate the SGLT2 inhibition signaling pathway and a generalized experimental workflow for the cardiovascular outcomes trials.
Figure 1: Mechanism of Action of this compound via SGLT2 Inhibition.
Figure 2: Generalized Workflow of Pivotal Cardiovascular Outcome Trials.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Closing the knowledge gap on cardiovascular disease in type 2 diabetes: the EMPA-REG OUTCOME trial and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adameetingnews.org [adameetingnews.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. timi.org [timi.org]
- 9. d-nb.info [d-nb.info]
- 10. ti.ubc.ca [ti.ubc.ca]
- 11. ahajournals.org [ahajournals.org]
Long-Term Safety and Tolerability of Bexagliflozin Versus Placebo: A Comparative Guide
Bexagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated efficacy in improving glycemic control in adults with type 2 diabetes. This guide provides a comprehensive assessment of its long-term safety and tolerability profile compared to placebo, drawing upon data from extensive clinical trials, including the pivotal this compound Efficacy and Safety Trial (BEST). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
Overview of Safety Profile
Clinical trials have established that this compound is generally well-tolerated with an acceptable safety profile. The most frequently reported adverse events are consistent with the known class effects of SGLT2 inhibitors and are primarily related to its mechanism of action, which involves increasing urinary glucose excretion. These common side effects include increased urination, genital mycotic infections, and urinary tract infections. Notably, the incidence of serious adverse events has been found to be low, and in some long-term trials, even lower than that observed in the placebo group.
Key Safety and Tolerability Data
The following tables summarize the quantitative data on various safety and tolerability endpoints for this compound compared to placebo, as reported in key clinical studies and meta-analyses.
Table 1: Incidence of Common Adverse Events
| Adverse Event | This compound Group (%) | Placebo Group (%) | Source(s) |
| Increased Urination | 7 | 3 | |
| Urinary Tract Infection | 6 | 4 | |
| Female Genital Mycotic Infections | 6 | 0 | |
| Male Genital Mycotic Infection | 2 | 1 | |
| Thirst | 3 | 2 | |
| Vaginal Pruritus | 3 | 0 | |
| Hypoglycemia | 2 | 1 | |
| Genital Mycotic Infection (Overall) | 9.5 | 3 |
Table 2: Cardiovascular and Mortality Outcomes
| Outcome | This compound Group | Placebo Group | Hazard Ratio (95% CI) | Source(s) |
| MACE+ (CV death, MI, stroke, or unstable angina) | Numerically less | - | 0.80 (0.58, 1.09) | |
| MACE (CV death, MI, or stroke) | - | - | 0.82 (0.59, 1.13) | |
| All-Cause Mortality | 3.45% | 4.59% | - |
MACE: Major Adverse Cardiovascular Events; MI: Myocardial Infarction; CV: Cardiovascular; CI: Confidence Interval
This compound has been shown to be non-inferior to placebo in terms of major adverse cardiovascular events (MACE).
Table 3: Renal Function Parameters
| Parameter | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value | Source(s) |
| Serum Creatinine | No significant change | No significant change | 0.35 | |
| eGFR | No significant change | No significant change | 0.89 | |
| Albuminuria | -20.10% | - | 0.03 |
eGFR: estimated Glomerular Filtration Rate
While some studies have not shown a beneficial effect on kidney function as described with other SGLT2 inhibitors, this compound has been associated with a significant reduction in albuminuria.
Experimental Protocols
The safety and tolerability data for this compound are primarily derived from well-controlled, randomized, double-blind, placebo-controlled clinical trials. A key example is the This compound Efficacy and Safety Trial (BEST) .
Study Design: The BEST trial was a Phase 3, multinational, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound 20 mg once daily in patients with type 2 diabetes and either established cardiovascular disease or multiple cardiovascular risk factors.
Patient Population: The trial enrolled 1,700 patients with type 2 diabetes. A significant portion of the participants had established atherosclerotic cardiovascular disease, a history of heart failure, or were aged 55 years or older with at least two cardiovascular risk factors.
Intervention: Patients were randomized to receive either this compound (20 mg once daily) or a matching placebo.
Primary and Secondary Endpoints:
-
Primary Efficacy Endpoint: The primary efficacy outcome was the change in HbA1c from baseline at week 24.
-
Safety and Tolerability Assessment: Adverse events were recorded throughout the study. Specific endpoints included the incidence of common adverse events, serious adverse events, and events of special interest such as hypoglycemia, diabetic ketoacidosis, and genital mycotic infections.
-
Cardiovascular Outcomes: A primary cardiovascular safety endpoint was the time to the first occurrence of major adverse cardiovascular events (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, and hospitalization for unstable angina.
-
Renal Outcomes: Changes
Safety Operating Guide
Navigating the Safe Disposal of Bexagliflozin in a Laboratory Environment
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Bexagliflozin is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Disposal Recommendations
The primary methods for the disposal of this compound involve treatment as a chemical waste product, managed through institutional Environmental Health and Safety (EHS) programs. The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] It is imperative to prevent the discharge of this compound into sewer systems or the contamination of water, foodstuffs, feed, or seed.[1]
Key Disposal Prohibitions:
Step-by-Step Disposal Protocol for this compound Waste
While specific experimental protocols for this compound disposal are not detailed in publicly available literature, the following procedure is based on Safety Data Sheet (SDS) recommendations and general best practices for chemical waste management in a laboratory setting.
-
Waste Collection:
-
Collect this compound waste, including expired materials, in suitable, closed, and properly labeled containers.[1]
-
For solutions, use a dedicated, sealed, and leak-proof waste container compatible with the solvent.
-
Contaminated labware (e.g., gloves, pipette tips) should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" with the chemical name.
-
-
Container Management:
-
Disposal of Contaminated Packaging:
-
Original containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]
-
The first rinse of a container should be collected and disposed of as chemical waste.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]
-
-
Arranging for Final Disposal:
Accidental Release Measures
In the event of a spill or accidental release, the following steps should be taken:
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, and ensure adequate ventilation.[1][2] Avoid dust formation and contact with skin and eyes.[1]
-
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains.[1]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment.[1]
-
Absorb solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2]
-
Promptly dispose of the collected material in a suitable, closed container for disposal, following the procedures outlined above.[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Quantitative Data
No specific quantitative data regarding the disposal procedures for this compound was available in the search results.
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not provided in the available resources. The procedures outlined above are derived from safety data sheets and general chemical waste handling guidelines.
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of various forms of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste streams.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Bexagliflozin
For laboratory professionals engaged in drug development and research, ensuring personal safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Bexagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powder form, a comprehensive suite of personal protective equipment is necessary to prevent exposure. This includes protection for the eyes, skin, and respiratory system. The following table summarizes the recommended PPE based on available safety data sheets.[1][2][3]
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) |
| Hands | Chemical impermeable gloves | Inspected prior to use, satisfying EU Directive 89/686/EEC and the standard EN 374 |
| Body | Fire/flame resistant and impervious clothing | --- |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded or irritation is experienced |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[1][2][4]
-
Use non-sparking tools and explosion-proof equipment to prevent fire from electrostatic discharge.[1]
-
Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[1][2][4]
-
After handling, wash hands thoroughly.[1]
Storage:
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials and foodstuff containers.[1]
-
Protect from direct sunlight and sources of ignition.[2]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid measures are critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2][5] |
| Eye Contact | Rinse thoroughly with pure water for at least 15 minutes. Consult a doctor.[1][2][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2][5] |
In case of a spill, evacuate personnel to a safe area. Use personal protective equipment and prevent the chemical from entering drains. Collect the spilled material and arrange for disposal.[1]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.[2][4]
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]
-
Container Disposal: Packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated with flue gas scrubbing.[1] Community "drug take back" programs are also a viable option for disposal.[6]
Workflow for Handling this compound
The following diagram illustrates the procedural flow for the safe handling of this compound, from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
